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  • Product: 2-(4-chloro-3-hydroxyphenyl)acetic acid
  • CAS: 60397-70-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Chloro-4-hydroxyphenyl)acetic Acid

Introduction 2-(3-Chloro-4-hydroxyphenyl)acetic acid (CHPAA) is a halogenated derivative of 4-hydroxyphenylacetic acid (4-HPAA), a compound of significant interest in both plant biology and as a versatile scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Chloro-4-hydroxyphenyl)acetic acid (CHPAA) is a halogenated derivative of 4-hydroxyphenylacetic acid (4-HPAA), a compound of significant interest in both plant biology and as a versatile scaffold in medicinal chemistry.[1] As a fungal metabolite, CHPAA has garnered attention for its inherent biological activities and its potential as a starting material for the synthesis of more complex molecules.[2][3] This guide delves into the chemical properties, synthesis, biological activities, and potential applications of CHPAA, providing a technical foundation for its use in research and development.

Physicochemical Properties

CHPAA is a white to off-white crystalline powder.[4] Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the phenyl ring, makes it a valuable molecule for crystal engineering studies and as a building block for creating diverse chemical libraries.[2]

PropertyValueSource(s)
CAS Number 33697-81-3[5]
Molecular Formula C₈H₇ClO₃[5]
Molecular Weight 186.59 g/mol [5]
IUPAC Name 2-(3-chloro-4-hydroxyphenyl)acetic acid[5]
Melting Point 108-110 °C[1]
XLogP3 1.5[5]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 2[6]

Synthesis and Derivatization

The synthesis of CHPAA and its derivatives is crucial for exploring its structure-activity relationships. A common and efficient multi-step synthesis route starts from o-chlorophenol.[7][8]

Core Synthesis of 2-(3-Chloro-4-hydroxyphenyl)acetic acid

A patented method for producing 4-hydroxyphenylacetic acid outlines a key intermediate step for synthesizing CHPAA.[7][8]

Workflow for the Synthesis of 2-(3-Chloro-4-hydroxyphenyl)acetic acid

A o-Chlorophenol + Glyoxylic Acid B 3-Chloro-4-hydroxymandelic Acid A->B Alkaline Condensation (NaOH, ~30°C, 24h) C 2-(3-Chloro-4-hydroxyphenyl)acetic Acid B->C Reduction (Red Phosphorus, I₂, HI, Acetic Acid, Reflux)

Caption: A two-step synthesis of 2-(3-Chloro-4-hydroxyphenyl)acetic acid.

Experimental Protocol:

Step 1: Synthesis of 3-Chloro-4-hydroxymandelic Acid [8]

  • In a suitable reaction vessel, add 7 liters of water.

  • Add 1.75 kg of 50% glyoxylic acid solution and neutralize with 1.63 liters of 25% sodium hydroxide.

  • At room temperature, add a mixture of 0.39 kg of o-chlorophenol and 0.38 liters of 25% sodium hydroxide.

  • Heat the mixture to approximately 30°C and allow it to react with stirring for about 24 hours.

  • Adjust the pH to 1-2 with concentrated hydrochloric acid.

  • The resulting 3-chloro-4-hydroxymandelic acid can be extracted with ethyl acetate.

Step 2: Reduction to 2-(3-Chloro-4-hydroxyphenyl)acetic Acid [8]

  • Dissolve 500 grams of the crude 3-chloro-4-hydroxymandelic acid in 2.5 liters of glacial acetic acid.

  • Add 87 grams of red phosphorus, 31 grams of iodine, 30 ml of 57% hydriodic acid, and 30 ml of water.

  • Boil the mixture under reflux for 2.5 hours.

  • After cooling, separate the product from the unreacted phosphorus.

  • Concentrate the solution in vacuo. The residue is then worked up to isolate the sodium salt of 3-chloro-4-hydroxyphenylacetic acid, which can be converted to the final product. The pure substance has a melting point of 109°-110°C.[8]

Derivatization for Screening Libraries

CHPAA is a useful scaffold for generating libraries of compounds for biological screening. One approach involves the synthesis of a diverse amide library.[3]

Workflow for Amide Library Synthesis from CHPAA

CHPAA 2-(3-Chloro-4-hydroxyphenyl)acetic Acid MethylEster Methyl (3-chloro-4-hydroxyphenyl)acetate CHPAA->MethylEster Esterification (MeOH, pTsOH, RT, 48h) AmideLibrary Amide Library (Diverse R-NH₂) MethylEster->AmideLibrary Solvent-free Aminolysis (Primary Amine, RT, 16h)

Caption: Synthesis of an amide library from a CHPAA scaffold.

Experimental Protocol: Esterification and Aminolysis

Step 1: Synthesis of Methyl (3-chloro-4-hydroxyphenyl)acetate [4]

  • Dissolve 2-(3-chloro-4-hydroxyphenyl)acetic acid (5.0 g, 26.8 mmol) in 30 mL of methanol.

  • Add sulfuric acid (0.744 ml, 13.4 mmol) dropwise at ambient temperature.

  • Reflux the reaction for four hours.

  • Concentrate the mixture in vacuo to obtain the methyl ester.

Step 2: Generation of the Amide Library

  • Combine the methyl (3-chloro-4-hydroxyphenyl)acetate with a diverse range of primary amines.

  • Allow the reaction to proceed, often in a solvent-free manner, to form the corresponding amides.

Biological Activity and Applications

CHPAA and its derivatives have been investigated for a range of biological activities, from plant growth regulation to potential therapeutic applications in human health.

Plant Biology: Auxin Influx Inhibition

CHPAA is recognized as an auxin influx inhibitor.[9] Auxins are a class of plant hormones that play a critical role in various growth and developmental processes. By inhibiting the transport of auxin into cells, compounds like CHPAA can be valuable tools for studying plant development.[6]

Mammalian Metabolite

CHPAA is a major chlorinated metabolite of chlorotyrosine.[5] This indicates that it is a compound produced in mammalian systems, likely as a result of oxidative stress and the interaction of chlorine species with the amino acid tyrosine.[6]

Potential Therapeutic Applications

The 3-chloro-4-hydroxyphenyl motif is present in several bioactive molecules.[3] While CHPAA itself has shown limited activity in some cancer cell lines, its derivatives have been synthesized and screened for various therapeutic properties.[3]

  • Anti-inflammatory and Analgesic Agents: The unique structure of CHPAA makes it a candidate for a building block in the development of new anti-inflammatory and pain relief medications.[4]

  • Carbonic Anhydrase Inhibition: Phenolic compounds based on natural products, including derivatives of CHPAA, have been explored as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes.[6]

Other Applications
  • Agrochemicals: CHPAA serves as an important intermediate in the synthesis of herbicides.[4]

  • Analytical Chemistry: It is used as a standard in chromatographic techniques for the analysis of complex mixtures.[4]

Safety and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(3-chloro-4-hydroxyphenyl)acetic acid is classified with the following hazards:[5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

2-(3-Chloro-4-hydroxyphenyl)acetic acid is a multifaceted compound with established roles as a fungal metabolite and an auxin influx inhibitor. Its chemical structure lends itself to the synthesis of diverse compound libraries, which are valuable for screening for novel biological activities. While the parent compound has a defined set of properties, its potential as a scaffold for developing new pharmaceuticals and agrochemicals continues to be an area of active research. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers in leveraging this versatile molecule.

References

  • PubChem. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). Retrieved February 14, 2026, from [Link]

  • Mpakane, S. et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PMC. Retrieved February 14, 2026, from [Link]

  • Rupa Health. (n.d.). 4-Hydroxyphenylacetic Acid. Retrieved February 14, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4-HYDROXYPHENYL)ACETIC ACID | CAS 156-38-7. Retrieved February 14, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. Retrieved February 14, 2026, from [Link]

  • Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved February 14, 2026, from [Link]

  • Kaur, M. et al. (2015). Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid. ACS Publications. Retrieved February 14, 2026, from [Link]

  • CPUT. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3'-Hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-4-hydroxyphenylacetic Acid: From Fungal Metabolite to Synthetic Scaffold

This technical guide provides a comprehensive overview of 3-chloro-4-hydroxyphenylacetic acid (CHPAA), a molecule of significant interest at the intersection of natural product chemistry, plant biology, and synthetic dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-chloro-4-hydroxyphenylacetic acid (CHPAA), a molecule of significant interest at the intersection of natural product chemistry, plant biology, and synthetic drug development. This document delves into the discovery of CHPAA as a fungal metabolite, traces the history of its chemical synthesis, and explores its multifaceted biological activities. Designed for researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, data analysis, and insights into the causality behind experimental choices, grounding all claims in authoritative scientific literature.

Introduction and Physicochemical Properties

3-Chloro-4-hydroxyphenylacetic acid is a halogenated derivative of 4-hydroxyphenylacetic acid.[1] It is an aromatic organic compound that presents as a white to off-white powder.[2] The presence of a chloro group at the meta position and a hydroxyl group at the para position relative to the acetic acid moiety influences its chemical reactivity and biological interactions.[3]

PropertyValueSource(s)
CAS Number 33697-81-3[4]
Molecular Formula C₈H₇ClO₃[4]
Molecular Weight 186.59 g/mol [4]
Melting Point 105 - 111 °C[2]
Appearance White to off-white powder[2]
Solubility Soluble in polar solvents[3]

Discovery as a Natural Product

The first documented isolation of 3-chloro-4-hydroxyphenylacetic acid was from a natural source.[5] Chemical investigations of the fermentation broth of the endophytic microfungus Xylaria sp. led to the identification of this compound as a previously reported fungal metabolite.[6] This discovery highlighted the role of microorganisms in producing halogenated aromatic compounds and provided a natural scaffold for further scientific investigation.[1][5]

Isolation from Xylaria sp.**

The isolation of CHPAA from Xylaria sp. involves standard natural product chemistry techniques. The general workflow is outlined below.

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Separation cluster_2 Characterization Fermentation of Xylaria sp. Fermentation of Xylaria sp. Extraction of Broth Extraction of Broth Fermentation of Xylaria sp.->Extraction of Broth Solvent Partitioning Crude Extract Crude Extract Extraction of Broth->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Gradient Elution Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) Silica Gel Chromatography->Further Purification (e.g., HPLC) Purified CHPAA Purified CHPAA Further Purification (e.g., HPLC)->Purified CHPAA Spectroscopic Analysis Spectroscopic Analysis Purified CHPAA->Spectroscopic Analysis NMR, MS, IR, UV

Caption: General workflow for the isolation of CHPAA from Xylaria sp.

History and Methodologies of Chemical Synthesis

The synthetic history of 3-chloro-4-hydroxyphenylacetic acid is primarily linked to its role as a crucial intermediate in the production of 4-hydroxyphenylacetic acid, a compound with significant applications in the pharmaceutical industry.[7] A key synthetic route was developed to overcome the low yields of previous methods for producing 4-hydroxyphenylacetic acid.[7]

This patented method involves a three-step process starting from o-chlorophenol:[7][8]

  • Reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid.[7][8]

  • Reduction of 3-chloro-4-hydroxymandelic acid to yield 3-chloro-4-hydroxyphenylacetic acid.[7][8]

  • Cleavage of the chloro group from 3-chloro-4-hydroxyphenylacetic acid to produce the final product, 4-hydroxyphenylacetic acid.[7][8]

This approach proved to be a more efficient and higher-yielding pathway.[7]

Detailed Synthetic Protocol from o-Chlorophenol

The following protocol is based on the methodology described in the patent literature for the synthesis of 3-chloro-4-hydroxyphenylacetic acid as an intermediate.

Step 1: Synthesis of 3-Chloro-4-hydroxymandelic acid

  • Reactants: o-chlorophenol and glyoxylic acid.

  • Procedure: The reaction is typically carried out in an alkaline medium.

  • Rationale: The alkaline conditions facilitate the reaction between the phenol and the aldehyde of glyoxylic acid.

Step 2: Reduction to 3-Chloro-4-hydroxyphenylacetic acid

  • Reducing Agents: Red phosphorus and iodine are specified in the patent.[7]

  • Procedure: The 3-chloro-4-hydroxymandelic acid is treated with the reducing agents. The crude product is then worked up, and the sodium salt of 3-chloro-4-hydroxyphenylacetic acid is crystallized. Acidification then yields the final product.[7]

  • Rationale: This reduction step removes the hydroxyl group from the benzylic position of the mandelic acid derivative.

G o-Chlorophenol o-Chlorophenol 3-Chloro-4-hydroxymandelic acid 3-Chloro-4-hydroxymandelic acid o-Chlorophenol->3-Chloro-4-hydroxymandelic acid + Glyoxylic Acid (Alkaline Medium) 3-Chloro-4-hydroxyphenylacetic acid 3-Chloro-4-hydroxyphenylacetic acid 3-Chloro-4-hydroxymandelic acid->3-Chloro-4-hydroxyphenylacetic acid Reduction (Red P, Iodine)

Caption: Synthetic pathway to CHPAA from o-chlorophenol.

Biological Activities and Mechanisms of Action

3-Chloro-4-hydroxyphenylacetic acid exhibits a range of biological activities, with its role as an auxin influx inhibitor in plants being the most extensively studied.[9][10] It is also recognized as a major chlorinated metabolite of chlorotyrosine in mammalian systems.[4]

Auxin Influx Inhibition

Auxin is a critical plant hormone that regulates various aspects of growth and development.[11] Its transport throughout the plant is tightly controlled by both influx and efflux carriers.[9] CHPAA has been identified as an inhibitor of the auxin influx carrier, AUX1.[9][11]

The inhibitory action of CHPAA on auxin influx disrupts processes that require rapid auxin redistribution, such as root gravitropism.[9] Studies have shown that treatment with CHPAA can mimic the agravitropic phenotype of the aux1 mutant in Arabidopsis thaliana.[9] This phenocopying provides strong evidence for its specific action on auxin influx.

Recent structural studies have provided molecular insights into how CHPAA inhibits AUX1-mediated auxin transport.[3] While both auxin (IAA) and CHPAA occupy a similar binding pocket in the AUX1 protein, they exhibit distinct interaction patterns, which accounts for the inhibitory effect of CHPAA.[3]

G cluster_0 Plant Cell AUX1 AUX1 Influx Carrier Intracellular Auxin Intracellular Auxin AUX1->Intracellular Auxin Auxin_Response Auxin-Mediated Growth and Development (e.g., Gravitropism) Extracellular Auxin Extracellular Auxin Extracellular Auxin->AUX1 Transport Intracellular Auxin->Auxin_Response CHPAA CHPAA CHPAA->AUX1 Inhibition

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Advanced Purification of 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA)

This Application Note is designed for researchers and process chemists requiring high-purity 3-chloro-4-hydroxyphenylacetic acid (CHPAA) for pharmaceutical or agrochemical synthesis. It moves beyond generic procedures to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity 3-chloro-4-hydroxyphenylacetic acid (CHPAA) for pharmaceutical or agrochemical synthesis. It moves beyond generic procedures to provide specific, scalable, and chemically grounded purification strategies.

Introduction & Impurity Profile

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides.[1] It is typically synthesized via the chlorination of 4-hydroxyphenylacetic acid or the reduction of 3-chloro-4-hydroxymandelic acid.

Common impurities that compromise downstream applications include:

  • Regioisomers: 2-chloro-4-hydroxyphenylacetic acid (ortho-chlorination).

  • Over-chlorinated species: 3,5-dichloro-4-hydroxyphenylacetic acid.

  • Precursors: Unreacted 4-hydroxyphenylacetic acid or mandelic acid derivatives.

  • Metals: Palladium or Nickel residues (if catalytic hydrogenation was used).

This guide details two purification tiers: Acid-Base Precipitation (for bulk impurity removal) and Preparative HPLC (for isomer resolution).

Tier 1: Bulk Purification via Acid-Base Fractionation

Principle: CHPAA contains two acidic protons: a carboxylic acid (


) and a phenolic hydroxyl (

, lowered slightly by the electron-withdrawing chlorine). By manipulating pH, we can solubilize the compound as a dianion or monoanion and selectively precipitate the neutral free acid, leaving non-acidic impurities in the organic phase or highly soluble salts in the filtrate.
Protocol A: Acid-Base Cleanup & Crystallization

Best for: Removing neutral organic impurities, metals, and gross particulates.

Reagents:

  • Sodium Hydroxide (25% w/v solution)[2][3]

  • Hydrochloric Acid (Concentrated, 12M)

  • Activated Carbon (e.g., Norit SX Ultra)

  • Solvent: Deionized Water

Step-by-Step Procedure:

  • Dissolution: Suspend crude CHPAA (e.g., 100 g) in 350 mL of deionized water.

  • Basification: Slowly add 25% NaOH with stirring until the solution reaches pH 8.5–9.0 .

    • Note: Do not exceed pH 12 to avoid oxidation of the phenolate anion. The solution should become clear as the sodium salt forms.

  • Filtration (Clarification): Add 5 g of activated carbon to absorb colored oxidation byproducts and trace metals. Stir for 30 minutes at room temperature. Filter through a Celite pad to remove carbon and insoluble particulates.

  • Acidification (Precipitation): Cool the filtrate to 10°C. Slowly add concentrated HCl dropwise while stirring vigorously.

    • Target: Adjust pH to 1.0–2.0 .[3]

    • Observation: CHPAA will precipitate as a white to off-white solid.

  • Digestion: Allow the slurry to stir at 10°C for 1 hour to ripen the crystals (Ostwald ripening), improving filterability.

  • Isolation: Filter the solid under vacuum. Wash the cake with 2 x 50 mL of ice-cold water to remove residual salts (NaCl).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Recrystallization (Polishing)

If the melting point is below 108°C after Protocol A, perform recrystallization.

  • Solvent System: Water (primary) or 5% Ethanol/Water.

  • Procedure: Dissolve the dried solid in minimum boiling water (~100°C). Allow to cool slowly to room temperature, then chill to 4°C. The slow cooling promotes the exclusion of structural isomers (e.g., 2-chloro isomer) from the crystal lattice.

Tier 2: High-Purity Isolation via Preparative HPLC

Principle: For pharmaceutical standards or biological assays, removal of the 2-chloro isomer requires chromatography. Reverse-phase (RP) chromatography separates based on hydrophobicity. The chlorine atom at position 3 increases retention time relative to the non-chlorinated precursor.

Chromatographic Method Parameters
ParameterSpecification
Column C18 (e.g., 5 µm, 250 x 21.2 mm for Prep; 150 x 4.6 mm for Analytical)
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation of -COOH)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min (Analytical) / 15-20 mL/min (Prep)
Detection UV @ 275 nm (Phenolic absorption band)
Temperature 30°C
Gradient Table (Analytical Scale)
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection / Hold
15.060Linear Gradient (Separation)
16.095Column Wash
18.095Wash Hold
18.15Re-equilibration

Purification Logic:

  • Retention Order: 4-Hydroxyphenylacetic acid (early)

    
     3-Chloro-4-hydroxyphenylacetic acid (target) 
    
    
    
    Dichloro- impurities (late).
  • Fraction Collection: Collect the main peak (typically eluting ~8-10 min depending on column dimensions).

  • Post-Processing: Lyophilize fractions to remove water/MeCN/Formic acid. Avoid rotary evaporation at high temperatures (>40°C) to prevent thermal degradation.

Process Visualization

Workflow Diagram: Acid-Base Purification

The following diagram illustrates the logic flow for the bulk purification process, highlighting critical control points (pH adjustments).

CHPAA_Purification Raw Crude CHPAA (Solid) Dissolve Dissolve in H2O Add 25% NaOH to pH 8.5 Raw->Dissolve Solubilization Carbon Add Activated Carbon (Remove Color/Metals) Dissolve->Carbon Filter Filter (Celite) Remove Insolubles Carbon->Filter Acidify Acidify Filtrate Add HCl to pH 1-2 Filter->Acidify Clear Filtrate Precipitate Precipitation of Free Acid (Cool to 10°C) Acidify->Precipitate Protonation Isolate Vacuum Filtration Wash with Ice Water Precipitate->Isolate Dry Dry at 50°C (Vacuum Oven) Isolate->Dry Check QC Check (MP & HPLC) Dry->Check Recryst Recrystallize (Hot Water) Check->Recryst Purity < 99% Recryst->Isolate

Caption: Step-by-step Acid-Base purification workflow for CHPAA isolation.

Workflow Diagram: HPLC Logic

This diagram details the separation logic for removing specific impurities.

HPLC_Logic Sample Crude Mixture Column C18 Column (Hydrophobic Interaction) Sample->Column Inject Impurity1 4-HPAA (Polar/Early Elution) Column->Impurity1 Low Retention Target 3-Chloro-4-HPAA (Target Peak) Column->Target Medium Retention Impurity2 Dichloro-HPAA (Non-polar/Late Elution) Column->Impurity2 High Retention

Caption: Chromatographic separation principle based on hydrophobicity differences.

Analytical Validation

To confirm the success of the purification, the following specifications should be met:

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Melting Point 108°C – 111°CCapillary MP
Assay (HPLC)

99.0%
Area Normalization
Loss on Drying

0.5%
Gravimetric (105°C)
Proton NMR Consistent with structure (Aromatic signals ~7.0-7.3 ppm)400 MHz DMSO-d6

References

  • Chem-Impex International. "3-Chloro-4-hydroxyphenylacetic acid Product Data." Chem-Impex. Link

  • SIELC Technologies. "Separation of 3-Chloro-4-hydroxyphenylacetic acid on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • Englehardt, F. et al. "Method for the production of 4-hydroxyphenylacetic acid." U.S. Patent 4,329,497, filed 1980. Link

  • Sigma-Aldrich. "3-Chloro-4-hydroxyphenylacetic acid Specification Sheet."[4] Merck/Sigma-Aldrich. Link

Sources

Application

Analytical Methods for the Detection of 2-(4-chloro-3-hydroxyphenyl)acetic acid: Application Notes and Protocols

Introduction 2-(4-chloro-3-hydroxyphenyl)acetic acid is a compound of interest in pharmaceutical and biomedical research. As a potential metabolite or impurity in drug synthesis, its accurate and precise quantification i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-chloro-3-hydroxyphenyl)acetic acid is a compound of interest in pharmaceutical and biomedical research. As a potential metabolite or impurity in drug synthesis, its accurate and precise quantification is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-(4-chloro-3-hydroxyphenyl)acetic acid, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and are designed to be robust and reliable.

The structural characteristics of 2-(4-chloro-3-hydroxyphenyl)acetic acid, namely its carboxylic acid and phenolic hydroxyl groups, dictate the choice of analytical techniques. These functional groups impart polarity to the molecule, influencing its solubility and chromatographic behavior. Furthermore, the presence of a chlorine atom provides a distinct isotopic pattern that can be leveraged in mass spectrometry for enhanced selectivity. This guide will focus on the most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 2-(4-chloro-3-hydroxyphenyl)acetic acid. A reversed-phase (RP) HPLC method with UV detection is a common and cost-effective approach for routine analysis and purity assessments.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation of 2-(4-chloro-3-hydroxyphenyl)acetic acid is based on its partitioning between the stationary and mobile phases. By manipulating the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, the retention of the analyte can be controlled. The acidic nature of the analyte necessitates the use of an acidified mobile phase (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a stability-indicating HPLC method, capable of separating the parent compound from its potential degradation products.

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases by accurately adding the specified amount of formic acid to HPLC-grade water and using HPLC-grade acetonitrile. Filter and degas the mobile phases before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4-chloro-3-hydroxyphenyl)acetic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL to construct a calibration curve.

3. Sample Preparation:

  • Pharmaceutical Formulations: Accurately weigh a portion of the powdered formulation, dissolve it in a suitable solvent (e.g., methanol or mobile phase), sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Biological Matrices (e.g., Plasma, Urine):

    • Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

    • Dilution (for urine): Dilute urine samples 1:10 with the mobile phase.

    • Filtration: Filter the supernatant or diluted urine through a 0.22 µm syringe filter prior to injection.

4. Method Validation:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (%RSD) ≤ 2%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of 2-(4-chloro-3-hydroxyphenyl)acetic acid, particularly at trace levels. However, due to the low volatility and polar nature of the analyte, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Principle of Derivatization and Separation

Derivatization chemically modifies the analyte by replacing the active hydrogens in the carboxylic acid and hydroxyl groups with nonpolar protecting groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common and effective derivatization technique for this purpose. The resulting silyl derivatives are more volatile and exhibit improved chromatographic peak shapes.

The derivatized analyte is then separated on a GC column based on its boiling point and interaction with the stationary phase. The mass spectrometer serves as a highly specific detector, identifying and quantifying the analyte based on its unique mass spectrum.

Experimental Protocol: GC-MS with Silylation

1. Instrumentation and Conditions:

ParameterCondition
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

2. Reagent and Standard Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine or Acetonitrile (anhydrous).

  • Standard Preparation: Prepare stock and working standards of 2-(4-chloro-3-hydroxyphenyl)acetic acid in the chosen solvent.

3. Sample Preparation and Derivatization:

  • Extraction: For biological samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte. Acidify the sample to pH < 2 before extraction with a solvent like ethyl acetate.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

4. Data Analysis:

Identify the derivatized 2-(4-chloro-3-hydroxyphenyl)acetic acid peak based on its retention time and mass spectrum. The mass spectrum should exhibit a characteristic molecular ion and fragmentation pattern. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for the analysis of 2-(4-chloro-3-hydroxyphenyl)acetic acid in complex matrices, such as biological fluids, at very low concentrations, without the need for derivatization.

Principle of LC-MS/MS

The analyte is first separated by RP-HPLC as described in Section I. The eluent from the HPLC is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI generates gas-phase ions of the analyte, which are then selected in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These selected ions are fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

ParameterCondition
LC-MS/MS System HPLC or UHPLC coupled to a Triple Quadrupole Mass Spectrometer
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Optimized for analyte retention and separation
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions To be determined by infusing a standard solution of the analyte

2. Reagent and Standard Preparation:

  • Prepare mobile phases and standard solutions as described in the HPLC section, using LC-MS grade solvents and additives.

3. Sample Preparation:

  • Sample preparation methods similar to those for HPLC (protein precipitation, dilution) are generally applicable. Solid-phase extraction (SPE) can be employed for more complex matrices to achieve lower detection limits.

4. Method Validation and Performance:

LC-MS/MS methods are capable of achieving very low limits of detection, often in the low ng/mL or even pg/mL range. Validation should follow regulatory guidelines and include an assessment of matrix effects, which can influence ionization efficiency.

ParameterTypical Performance
LOD 0.1 - 1 ng/mL
LOQ 0.5 - 5 ng/mL
Linearity Range 3-4 orders of magnitude
Precision (%RSD) < 15%

Visualization of Analytical Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Formulation/Biological Fluid) Prep_Sample Extraction / Dilution & Filtration Sample->Prep_Sample Standard Reference Standard Prep_Standard Dissolution & Serial Dilution Standard->Prep_Standard HPLC HPLC System (Pump, Autosampler, Column) Prep_Sample->HPLC Prep_Standard->HPLC Detector UV/PDA Detector HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of 2-(4-chloro-3-hydroxyphenyl)acetic acid.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Data_Acquisition Data Acquisition (TIC/SIM) GCMS->Data_Acquisition Identification Spectral Interpretation & Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis, including the essential derivatization step.

Conclusion

The selection of an appropriate analytical method for 2-(4-chloro-3-hydroxyphenyl)acetic acid depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a robust and accessible method for routine quality control and purity assessment. GC-MS, although requiring a derivatization step, provides high sensitivity and structural information. For trace-level quantification in complex biological matrices, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity. The protocols and guidelines presented in this document provide a solid foundation for the development and validation of analytical methods for this important compound.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
  • Validation of Impurity Methods, Part II. (2014, August 22).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
  • Bioanalytical sample preparation. (n.d.). Biotage.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid. (n.d.). Benchchem.
  • 3-Chloro-4-hydroxyphenylacetic acid. (n.d.). Benchchem.
  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (n.d.). PMC.
  • Application Note: HPLC Method for the Analysis of 3-Hydroxyphenylacetic Acid. (n.d.). Benchchem.
  • Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. (2019, August 27). Agilent.
Method

Application Note: A Robust HPLC Method for the Quantification of Chlorophenylacetic Acid Isomers

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of chlorophenylacetic acid (CPA) positional isomers: 2-chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of chlorophenylacetic acid (CPA) positional isomers: 2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid. These compounds are significant as industrial intermediates, potential environmental contaminants, and building blocks in pharmaceutical synthesis.[1] The accurate determination of individual isomers is critical for quality control and environmental monitoring. This guide provides a comprehensive protocol using a standard reversed-phase C18 column with UV detection, explains the scientific principles behind the method, and offers step-by-step instructions for sample preparation and analysis.

Introduction: The Analytical Challenge of CPA Isomers

Chlorophenylacetic acids are organic compounds whose chemical properties and biological activities can vary significantly based on the position of the chlorine atom on the phenyl ring. For instance, in the synthesis of pharmaceuticals, the presence of an undesired positional isomer can lead to the formation of critical impurities, affecting the final product's efficacy and safety.[2] Therefore, a selective and robust analytical method is essential.

Reversed-phase HPLC is the technique of choice for this analysis due to its ability to separate compounds with subtle structural differences.[1] The primary challenge lies in achieving baseline resolution of the isomers, which often co-elute due to their similar physicochemical properties. This protocol addresses this challenge by optimizing the mobile phase composition and pH to exploit minor differences in their polarity and acidity.

The method described herein is designed for researchers, quality control analysts, and drug development professionals who require a reliable and reproducible way to quantify chlorophenylacetic acid isomers in various matrices.

Chromatographic Principles and Method Rationale

The separation is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.[3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its high hydrophobicity and widespread availability. This provides strong retention for the moderately non-polar chlorophenylacetic acid molecules through hydrophobic interactions.[3][4] The high surface area of C18 columns offers excellent separation power.[3]

  • Mobile Phase Optimization: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer.

    • Acetonitrile (ACN): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Adjusting the ACN concentration controls the retention time; a higher percentage of ACN reduces retention.[5]

    • Acidified Aqueous Phase: An acidic modifier, such as phosphoric acid or formic acid, is crucial for this separation.[6][7] Chlorophenylacetic acids are weak acids. By lowering the mobile phase pH to well below their pKa (typically ~4), the carboxyl groups are protonated (-COOH), rendering the molecules less polar. This un-ionized state promotes consistent interaction with the C18 stationary phase, leading to sharper peaks and improved retention. Suppressing ionization minimizes peak tailing, which can occur due to interactions between ionized analytes and residual silanols on the silica backbone of the column.[8]

  • Detection: UV detection is employed as the phenyl ring in the CPA molecule contains a chromophore that absorbs UV light. A detection wavelength of 230 nm is often a good starting point, providing a suitable response for these compounds.[7]

Experimental Protocols

Materials and Reagents
  • Standards: Reference standards of 2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid (≥98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water (18.2 MΩ·cm).

  • Acid: Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.

  • Buffer components (optional): Potassium phosphate monobasic for buffer preparation.[9][10]

  • Sample preparation: Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).[2]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v).

    • Expert Tip: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[6][12]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 10 µL.

ParameterConditionRationale
HPLC System Standard LC with UV DetectorWidely available and suitable for chromophoric analytes.
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase; provides good efficiency and retention.[11]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid suppresses ionization of analytes for better peak shape.[6]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for tuning retention.
Elution Mode Isocratic (e.g., 50% B) or GradientIsocratic is simpler; gradient can improve resolution and shorten run times.[5]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.[9][10]
Temperature 30 °CControlled temperature ensures reproducible retention times.[10]
Detection UV at 230 nmGood absorbance wavelength for the phenylacetic acid moiety.[7]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each chlorophenylacetic acid isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Mixture (100 µg/mL): Pipette 1 mL of each primary stock solution into a single 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the working standard mixture with the mobile phase.[13]

Sample Preparation Protocol (Aqueous Matrix Example)

For complex matrices like serum or soil, a more extensive extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), would be necessary.[7][13] The following is a protocol for a relatively clean aqueous sample.

  • pH Adjustment: Acidify the water sample to a pH of approximately 2 using a dilute acid. This ensures the analytes are in their non-ionized form for efficient extraction.

  • Extraction (Salting-Out Assisted Liquid-Liquid Extraction - SALLE):

    • To 4 mL of the acidified sample, add 1 mL of acetonitrile.[13]

    • Add a suitable salt, such as sodium chloride, to saturate the solution, which forces the analytes from the aqueous phase into the acetonitrile layer.[13]

    • Vortex the mixture vigorously for 2-3 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to separate the layers.[7]

  • Final Preparation: Carefully collect the upper acetonitrile layer. Filter the extract through a 0.22 µm syringe filter directly into an HPLC vial.[14]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Standards (Stock & Calibration) C Filter into HPLC Vial A->C B Prepare Sample (e.g., SALLE) B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect with UV E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analytes H->I

Caption: HPLC workflow from preparation to final quantification.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank and showing no interfering peaks at the retention times of the CPA isomers.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting peak area against concentration, and a correlation coefficient (r²) of >0.999 is typically desired.[15]

  • Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on samples spiked with known amounts of the analytes. Recoveries between 98-102% are generally considered excellent.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (RSD) for a series of measurements.

    • Repeatability (Intra-day precision): RSD < 2%

    • Intermediate Precision (Inter-day precision): RSD < 2%

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[16]

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at analyte retention timesEnsures the signal is from the analyte of interest only.
Linearity (r²) > 0.999Confirms a proportional response to concentration.[15]
Accuracy (% Recovery) 98.0 - 102.0%Measures how close the result is to the actual value.[13]
Precision (% RSD) < 2.0%Demonstrates the reproducibility of the method.
LOD S/N Ratio ≥ 3Defines the lowest detectable concentration.[16]
LOQ S/N Ratio ≥ 10Defines the lowest quantifiable concentration.[16]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Mobile phase pH is too high; secondary interactions with silanols.Decrease mobile phase pH by adding more acid (e.g., 0.1% H₃PO₄). Ensure pH is at least 2 units below analyte pKa.
Poor Resolution Insufficient separation power.Decrease the percentage of acetonitrile in the mobile phase to increase retention and separation. Consider a shallower gradient if using gradient elution.
Drifting Retention Times Column temperature fluctuation; mobile phase composition changing.Use a column thermostat. Ensure mobile phase is well-mixed and degassed.
Low Signal/Sensitivity Incorrect detection wavelength; low sample concentration.Verify the UV maximum for your analytes. Pre-concentrate the sample if necessary.

Conclusion

This application note provides a robust and reliable reversed-phase HPLC method for the separation and quantification of chlorophenylacetic acid isomers. The protocol is grounded in established chromatographic principles, emphasizing the critical role of mobile phase pH control for achieving sharp peaks and baseline resolution. By following the detailed experimental procedures and validation guidelines, researchers and analysts can confidently implement this method for routine quality control, pharmaceutical development, and environmental analysis.

References

  • SIELC Technologies. (n.d.). Separation of 3-Chlorophenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Li, S., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PMC. Retrieved from [Link]

  • Zain, N. N. M., et al. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. Retrieved from [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology. Retrieved from [Link]

  • Ruiz-Angel, M. J., et al. (2014). Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases. Journal of Chromatography A. Retrieved from [Link]

  • Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Retrieved from [Link]

  • Fengchen Group. (2025). How to detect the presence of 2 - chlorophenylacetic Acid? Retrieved from [Link]

  • Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • Shimadzu. (2022). How to do HPLC method validation. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • MDPI. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Retrieved from [Link]

  • Wiley Online Library. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • Repositório Aberto da Universidade do Porto. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

Sources

Application

The Strategic Application of 2-(3-Chloro-4-hydroxyphenyl)acetic Acid in Modern Pharmaceutical Development: A Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-(3-chloro-4-hydroxyphenyl)acetic acid as a foundational scaffold in pha...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-(3-chloro-4-hydroxyphenyl)acetic acid as a foundational scaffold in pharmaceutical research and development. With full editorial control, this guide is structured to offer not just protocols, but a comprehensive understanding of the scientific rationale behind the experimental designs, ensuring both technical accuracy and field-proven insights.

Introduction: The Rationale for 2-(3-Chloro-4-hydroxyphenyl)acetic Acid as a Privileged Scaffold

2-(3-Chloro-4-hydroxyphenyl)acetic acid, a known fungal metabolite and a chlorinated derivative of 4-hydroxyphenylacetic acid, presents a compelling starting point for medicinal chemistry campaigns[1][2]. Its structure is of significant interest due to the presence of multiple functional groups—a carboxylic acid, a phenol, and a chlorinated aromatic ring—that can be readily modified to generate diverse chemical libraries[3][4]. The phenylacetic acid core is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), most notably diclofenac, suggesting a potential for derivatives of 2-(3-chloro-4-hydroxyphenyl)acetic acid to exhibit similar biological activities[1][5].

The strategic value of this scaffold lies in its potential for "scaffold hopping" and the creation of new chemical entities with potentially improved pharmacological profiles, such as enhanced potency, selectivity, or reduced side effects compared to existing drugs[6]. This guide will delineate the pathway from this starting material to a hypothetical library of amide derivatives and their subsequent evaluation for anti-inflammatory and analgesic properties.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is paramount for successful derivatization and interpretation of subsequent biological data.

PropertyValueSource
IUPAC Name 2-(3-chloro-4-hydroxyphenyl)acetic acid[2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
CAS Number 33697-81-3[2]
Appearance White to off-white powder[7]
Melting Point 105 - 111 °C[7]

Part 1: Synthesis of a Focused Amide Library

The carboxylic acid moiety of 2-(3-chloro-4-hydroxyphenyl)acetic acid is an ideal handle for derivatization. The following protocols describe a two-step synthesis of a focused library of amide derivatives, a common strategy to explore the structure-activity relationship (SAR) of a new chemical series[3].

Workflow for Amide Library Synthesis

G start 2-(3-chloro-4-hydroxyphenyl)acetic acid esterification Esterification (MeOH, p-TsOH) start->esterification intermediate Methyl 2-(3-chloro-4-hydroxyphenyl)acetate esterification->intermediate aminolysis Aminolysis (Primary Amine) intermediate->aminolysis library Amide Derivative Library aminolysis->library purification Purification (Chromatography) library->purification characterization Characterization (NMR, MS, IR) purification->characterization final_products Pure, Characterized Amides characterization->final_products

Caption: Synthetic workflow for the generation of an amide library.

Protocol 1: Esterification of 2-(3-chloro-4-hydroxyphenyl)acetic Acid

This initial step activates the carboxylic acid for subsequent amidation by converting it to a more reactive methyl ester[3].

Materials:

  • 2-(3-chloro-4-hydroxyphenyl)acetic acid

  • Anhydrous Methanol (MeOH)

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 2-(3-chloro-4-hydroxyphenyl)acetic acid (e.g., 5.0 g, 26.8 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask.

  • Add a catalytic amount of p-TsOH (e.g., a small crystal) to the solution[3].

  • Stir the mixture at room temperature for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.

  • Dilute the residue with EtOAc (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 2-(3-chloro-4-hydroxyphenyl)acetate[5].

Protocol 2: Parallel Synthesis of Amide Derivatives via Aminolysis

This solvent-free method provides a straightforward approach to generating a library of amides by reacting the methyl ester intermediate with a diverse set of primary amines[3].

Materials:

  • Methyl 2-(3-chloro-4-hydroxyphenyl)acetate

  • A diverse set of primary amines (e.g., benzylamine, 4-fluorobenzylamine, aniline derivatives)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for chromatography

  • Nitrogen gas stream

Procedure (for each amine):

  • In a small reaction vial, combine methyl 2-(3-chloro-4-hydroxyphenyl)acetate (e.g., 50 mg, 0.25 mmol) with the desired primary amine (0.5 mL)[3].

  • Stir the mixture at room temperature for 16 hours[3].

  • Dry the reaction mixture under a stream of nitrogen gas, followed by high vacuum to remove excess amine.

  • Redissolve the residue in a 1:1 mixture of CH₂Cl₂:MeOH and adsorb onto silica gel.

  • Purify the amide product by column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified amide derivatives using NMR, mass spectrometry, and IR spectroscopy to confirm their structure and purity[8][9][10].

Part 2: Biological Evaluation of the Amide Library

The synthesized library can be screened for potential anti-inflammatory and analgesic activities using a tiered approach, starting with in vitro enzymatic assays and progressing to in vivo models of inflammation and pain.

Proposed Mechanism of Action: COX-2 Inhibition

Given the structural similarity of the phenylacetic acid scaffold to known NSAIDs, a primary hypothesis for the anti-inflammatory and analgesic effects of the synthesized derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation[11].

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Amide Derivative (Hypothetical Inhibitor) Inhibitor->COX2

Caption: Proposed mechanism of action via COX-2 inhibition.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This high-throughput screening assay quantifies the ability of the synthesized compounds to inhibit the activity of recombinant human COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich, or Assay Genie)[1][5][12]

  • Synthesized amide derivatives

  • Celecoxib (as a positive control)

  • DMSO (for compound dissolution)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of each test compound and celecoxib in DMSO.

  • Prepare serial dilutions of the test compounds and the positive control to the desired final concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and diluted human recombinant COX-2 enzyme to each well (except for the background control)[1].

  • Add the diluted test compounds, celecoxib, or vehicle (DMSO) to the appropriate wells and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding[1].

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes[5].

  • Calculate the rate of reaction for each well and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Illustrative Quantitative Data (Hypothetical):

CompoundAmine MoietyCOX-2 IC₅₀ (µM)
Parent Acid -> 100
Derivative 1 Benzylamine15.2
Derivative 2 4-Fluorobenzylamine5.8
Derivative 3 Aniline25.6
Derivative 4 4-Chloroaniline8.1
Celecoxib (Positive Control)0.45[5]
Protocol 4: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the reference drug orally or intraperitoneally at various doses.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Protocol 5: In Vivo Analgesic Activity - Formalin Test

The formalin test is a robust model that can differentiate between central and peripheral analgesic effects.

Materials:

  • Swiss albino mice

  • Formalin solution (e.g., 1.25% in saline)

  • Test compounds and reference drug (e.g., Morphine for central, Aspirin for peripheral)

  • Observation chambers

Procedure:

  • Acclimatize the mice to the observation chambers.

  • Administer the test compounds and reference drugs at various doses.

  • After a pre-treatment period (e.g., 30-60 minutes), inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Immediately place the animal back into the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-formalin injection.

    • Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-formalin injection.

  • Calculate the percentage of pain inhibition for each phase compared to the vehicle-treated control group.

Illustrative Quantitative Data (Hypothetical):

Compound (Dose)Carrageenan Paw Edema Inhibition (%) at 3hFormalin Test - Phase 2 Inhibition (%)
Derivative 2 (20 mg/kg) 45%55%
Derivative 4 (20 mg/kg) 52%62%
Diclofenac (10 mg/kg) 65%70%

Conclusion and Future Directions

The strategic use of 2-(3-chloro-4-hydroxyphenyl)acetic acid as a starting scaffold offers a promising avenue for the discovery of novel anti-inflammatory and analgesic agents. The protocols outlined in this guide provide a systematic approach for the synthesis of a focused library of derivatives and their subsequent biological evaluation. The causality behind these experimental choices is rooted in the established success of the phenylacetic acid pharmacophore and the versatility of the starting material for chemical modification. By following these self-validating protocols, researchers can generate robust and reproducible data to drive their drug discovery programs forward. Future work should focus on expanding the diversity of the synthesized library, exploring other biological targets, and conducting detailed pharmacokinetic and toxicological studies on the most promising lead compounds.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Carroll, A. R., et al. (2015). Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid. ACS Combinatorial Science, 17(4), 235–241. [Link]

  • Chandrashekar, A., & Avinash, K. R. (2017). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. International Journal of Basic & Clinical Pharmacology, 6(11), 2664. [Link]

  • Gazzetta, G., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14(35), 25304–25317. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1225–1228. [Link]

  • Jacobs, A., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(20), 7014. [Link]

  • PubChem. 3-Chloro-4-hydroxyphenylacetic acid. [Link]

  • Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Journal of Neurochemistry, 94(5), 1357–1366. [Link]

  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(9), 1185. [Link]

  • Verma, A. K., et al. (2014). Evaluation of Anti-Inflammatory and Analgesic Activity of Novel Pyrazole Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(37), 21–24. [Link]

  • Al-Abdullah, E. S., et al. (2014). Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. Drug Design, Development and Therapy, 8, 549–562. [Link]

  • Gupta, A., et al. (2008). Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. Chemical & Pharmaceutical Bulletin, 56(5), 626–634. [Link]

  • Nuvisan. Ensuring drug safety and efficacy: the preclinical development process. [Link]

  • Taylor & Francis. Pre clinical development – Knowledge and References. [Link]

  • Kulkarni, S. K. (2014). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Inflammation & Allergy-Drug Targets (Formerly Current Drug Targets-Inflammation & Allergy), 13(4), 232–239. [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(8), 3299–3313. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11095–11107. [Link]

  • Negus, S. S. (2006). Preclinical assessment of candidate analgesic drugs: recent advances and future challenges. The Journal of Pharmacology and Experimental Therapeutics, 319(2), 507–514. [Link]

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275–280. [Link]

  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1295. [Link]

  • Chen, C.-Y., et al. (2024). Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329323. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Chlorophenylacetic Acid Isomers

Welcome to the technical support center for the purification of chlorophenylacetic acid (CPAA) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chlorophenylacetic acid (CPAA) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying specific CPAA isomers. The structural similarity of these compounds makes their separation a significant challenge, impacting research accuracy and the development of active pharmaceutical ingredients (APIs).

This document provides in-depth, experience-based troubleshooting advice and detailed protocols to overcome common purification hurdles.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the separation of chlorophenylacetic acid isomers.

Q1: Why is the separation of chlorophenylacetic acid isomers so challenging?

The primary challenge lies in the subtle structural differences between the isomers.[1]

  • Positional Isomers (ortho-, meta-, para-): These isomers have the same molecular formula and functional groups but differ in the substitution pattern on the benzene ring. This results in very similar polarities, boiling points, and solubilities, making them difficult to separate by standard techniques like distillation or simple crystallization.[2] Their similar structures often lead to co-elution in chromatography.

  • Enantiomers (R/S): Enantiomers are non-superimposable mirror images with identical physical properties (melting point, boiling point, solubility) in an achiral environment.[3][4] Their separation requires a chiral environment, such as a chiral stationary phase (CSP) in HPLC or a chiral resolving agent for diastereomeric crystallization.[4][5]

Q2: What are the main types of isomers I need to consider for chlorophenylacetic acid?

You will typically encounter two main classes of isomers:

  • Positional Isomers: These relate to the position of the chlorine atom on the phenyl ring.

    • 2-chlorophenylacetic acid (ortho- or o-CPAA)

    • 3-chlorophenylacetic acid (meta- or m-CPAA)

    • 4-chlorophenylacetic acid (para- or p-CPAA)

  • Enantiomers: Since the alpha-carbon (the carbon atom attached to the phenyl ring and the carboxyl group) is a stereocenter, each positional isomer exists as a pair of enantiomers.

    • (R)-2-chlorophenylacetic acid and (S)-2-chlorophenylacetic acid

    • (R)-3-chlorophenylacetic acid and (S)-3-chlorophenylacetic acid

    • (R)-4-chlorophenylacetic acid and (S)-4-chlorophenylacetic acid

Q3: I have a mixture of positional (o-, m-, p-) isomers. Which purification technique should I try first?

For positional isomers, High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly successful first approach.

  • Reverse-Phase (RP-HPLC) is the workhorse method. Using a C18 column with a mobile phase of acetonitrile or methanol and acidified water is a standard starting point.[6] Optimization of the organic modifier percentage, acid additive, and temperature is crucial for achieving resolution.

  • Normal-Phase (NP-HPLC) can also be effective, as it separates based on adsorption, which can be sensitive to the slight differences in polarity and charge distribution among the isomers.[7]

Q4: How can I quickly assess the isomeric purity of my sample?

Analytical HPLC is the gold standard for determining isomeric purity.

  • For Positional Isomers: A rapid gradient RP-HPLC method on a C18 or Phenyl-Hexyl column can quickly reveal the number of isomers present and their relative ratios.

  • For Enantiomers: Chiral HPLC is necessary. Using a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is a common starting point for screening.[8] Supercritical Fluid Chromatography (SFC) with a chiral column can also offer very fast and efficient analysis.[9]

PART 2: Troubleshooting Guides by Technique

This section provides detailed solutions to specific problems encountered during purification experiments.

Guide 1: Achiral Separation (Positional Isomers) via HPLC
Problem: My o-, m-, and p-isomers are co-eluting or have very poor resolution (Rs < 1.0) on a standard C18 column.

Causality: The similar hydrophobicity of the positional isomers leads to insufficient differential partitioning between the stationary and mobile phases on a standard C18 column. The subtle differences in their dipole moments are not effectively exploited.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a hydrogen-bond donor and can introduce different selectivity.

    • Adjust pH: The pKa of the carboxylic acid is critical. Operate the mobile phase at a pH at least 2 units below the pKa (typically around pH 2.5-3.0 using formic acid or phosphoric acid) to ensure the molecule is in its neutral, protonated state. This maximizes retention on a reverse-phase column.

    • Modify Additives: Using trifluoroacetic acid (TFA) instead of formic acid can sometimes improve peak shape due to its ion-pairing effects.

  • Switch to an Alternative Stationary Phase:

    • Phenyl-Hexyl Column: These columns offer π-π interactions in addition to hydrophobic interactions.[10] The differences in electron density of the aromatic rings due to the chlorine atom's position can be exploited to improve selectivity.[10]

    • Polar-Embedded Phase: Columns with polar-embedded groups (e.g., amide or carbamate) can offer unique selectivity for aromatic compounds and may resolve isomers that are difficult to separate on C18.[7]

    • Metal-Organic Framework (MOF) Columns: Novel stationary phases like MIL-53(Fe) have shown excellent performance in separating positional isomers due to their unique structure and interaction mechanisms.[11]

  • Adjust Temperature: Lowering the column temperature increases mobile phase viscosity and can enhance resolution, although it will also increase backpressure and run times. Conversely, increasing the temperature can sometimes alter selectivity. A systematic study between 25°C and 40°C is recommended.

Guide 2: Chiral Separation (Enantiomers) via Chiral HPLC
Problem: I am trying to separate the enantiomers of 4-chlorophenylacetic acid, but I see only one peak on my chiral column.

Causality: This indicates a lack of enantiorecognition. The chosen chiral stationary phase (CSP) and mobile phase combination is not creating a stable diastereomeric complex with one enantiomer over the other, or the energy difference between these transient complexes is too small to result in a separation.

Troubleshooting Steps:

  • Screen Different Chiral Stationary Phases (CSPs): This is the most critical factor. No single CSP works for all compounds.

    • Polysaccharide-Based CSPs: Start with coated or immobilized cellulose and amylose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® AD, IA, IB).[8] These are the most broadly successful CSPs.

    • Pirkle-Type (π-acid/π-base) CSPs: These can be effective for molecules with aromatic rings.

    • Macrocyclic Glycopeptide CSPs: (e.g., Vancomycin, Teicoplanin) Useful for their ability to engage in multiple types of interactions.

    • Anion-Exchanger CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and operate on an ion-exchange mechanism.[9]

  • Change the Elution Mode:

    • Normal Phase (NP): Use hexane/alcohol mixtures (e.g., Hexane/Isopropanol). This mode often provides the best selectivity for chiral separations.

    • Reverse Phase (RP): Use water/acetonitrile or water/methanol. This is often more convenient but may offer different selectivity.

    • Polar Organic Mode: Use a single polar solvent like methanol or acetonitrile, often with acidic or basic additives.

  • Optimize the Mobile Phase Additives: Additives are crucial for enantiorecognition, especially for acidic compounds like CPAA.

    • For NP: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid - TFA) or a base (e.g., 0.1% diethylamine - DEA) to the alcohol portion of the mobile phase. For an acidic analyte like CPAA, an acidic additive is typically required to suppress ionization and reduce peak tailing.

    • For RP: Use an acidic buffer (e.g., formic acid, acetic acid) to control the ionization state of the analyte.[8]

Guide 3: Purification by Crystallization
Problem: I am attempting to purify my synthesized o-chlorophenylacetic acid by crystallization, but the purity is not improving significantly.

Causality: This often happens when the desired product and a key impurity (e.g., another positional isomer) have similar solubilities in the chosen solvent or form a solid solution, making separation by simple crystallization ineffective.[12]

Troubleshooting Steps:

  • Systematic Solvent Screening: The goal is to find a solvent (or solvent system) where the desired isomer has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain in solution.

    • Single Solvents: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • Binary Solvent Systems: This is a powerful technique. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop of the good solvent to clarify, then allow it to cool slowly.[13]

  • Melt Crystallization: If a suitable solvent cannot be found, melt crystallization can be an alternative.[12] This technique involves partially melting the crude solid and then slowly cooling it to allow the higher-melting point isomer to crystallize first. This avoids solvents but requires precise temperature control.

  • Stripping Crystallization: This advanced technique combines melt crystallization with vaporization under reduced pressure. It is particularly useful for separating isomers with close boiling points and melting points, as it removes impurities by both crystallization and vaporization.[2][14]

  • Diastereomeric Salt Formation (for Enantiomeric Resolution):

    • Principle: To separate enantiomers, react the racemic CPAA (an acid) with a chiral base (e.g., (R)-(+)-α-phenylethylamine). This forms a pair of diastereomeric salts.

    • Separation: Diastereomers have different physical properties and can be separated by fractional crystallization.[15]

    • Liberation: After isolating one of the diastereomeric salts, the chiral base is removed by acidification to yield the enantiomerically pure acid.[16]

PART 3: Experimental Protocols & Workflows

Protocol 1: HPLC Method Development for Positional Isomer Separation
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Procedure: a. Prepare a 1 mg/mL stock solution of the isomer mixture in 50:50 Acetonitrile:Water. b. Start with a scouting gradient: 10% B to 90% B over 15 minutes. c. Based on the scouting run, develop an optimized isocratic or shallow gradient method around the elution point of the isomers. For example, if the isomers elute around 40% B, try an isocratic run at 40% B or a shallow gradient from 35% to 45% B over 20 minutes.

ParameterStarting ConditionOptimization Strategy
Stationary Phase C18Switch to Phenyl-Hexyl for π-π interactions.
Mobile Phase Acetonitrile/WaterTry Methanol/Water for different selectivity.
pH UnbufferedAdd 0.1% Formic Acid (pH ~2.7) to suppress ionization.
Temperature AmbientTest at 30°C and 40°C to evaluate impact on resolution.
Workflow 1: Decision Tree for CPAA Isomer Purification

This workflow guides the selection of an appropriate purification strategy.

G start Start: Crude CPAA Mixture is_chiral Goal: Chiral or Achiral Separation? start->is_chiral achiral_path Positional Isomers (o-, m-, p-) is_chiral->achiral_path Achiral chiral_path Enantiomers (R/S) is_chiral->chiral_path Chiral hplc_achiral Attempt Preparative RP-HPLC achiral_path->hplc_achiral check_res_achiral Resolution > 1.5? hplc_achiral->check_res_achiral crystallization Try Fractional Crystallization check_res_achiral->crystallization No success Success: Pure Positional Isomer check_res_achiral->success Yes check_purity_cryst Purity > 99%? crystallization->check_purity_cryst check_purity_cryst->success Yes other_methods Consider Alternative Chromatography (NP-HPLC, SFC) check_purity_cryst->other_methods No hplc_chiral Screen Chiral Stationary Phases (CSPs) via Analytical HPLC/SFC chiral_path->hplc_chiral check_res_chiral Baseline Separation? hplc_chiral->check_res_chiral scale_up Scale up to Preparative Chiral Chromatography check_res_chiral->scale_up Yes diastereomeric_cryst Try Diastereomeric Salt Crystallization check_res_chiral->diastereomeric_cryst No check_ee Enantiomeric Excess (ee) > 99%? scale_up->check_ee diastereomeric_cryst->check_ee check_ee->hplc_chiral No, Re-screen success_chiral Success: Single Enantiomer check_ee->success_chiral Yes

Sources

Optimization

Stability and proper storage conditions for 2-(4-chloro-3-hydroxyphenyl)acetic acid

Welcome to the technical support guide for 2-(4-chloro-3-hydroxyphenyl)acetic acid (CAS 33697-81-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-chloro-3-hydroxyphenyl)acetic acid (CAS 33697-81-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Maintaining proper storage and handling is critical for obtaining reproducible and reliable experimental results.

Section 1: Compound Identity and Physicochemical Properties

To effectively handle and store 2-(4-chloro-3-hydroxyphenyl)acetic acid, it is essential to be familiar with its fundamental properties. This compound is a substituted phenylacetic acid, and its structure, featuring a phenolic hydroxyl group, a carboxylic acid, and a chlorine atom, dictates its stability and reactivity profile.[1][2]

PropertyValueSource(s)
IUPAC Name 2-(3-chloro-4-hydroxyphenyl)acetic acid[1]
CAS Number 33697-81-3[1][3]
Molecular Formula C₈H₇ClO₃[1][3]
Molecular Weight 186.59 g/mol [1]
Appearance White to off-white or orange to tan powder[2][3]
Melting Point 105 - 111 °C[2][3]
Primary Hazards Skin and eye irritant[1][4]
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of 2-(4-chloro-3-hydroxyphenyl)acetic acid.

Q1: What are the ideal short-term and long-term storage conditions for solid 2-(4-chloro-3-hydroxyphenyl)acetic acid?

A1: The key to preserving the integrity of the solid compound is to protect it from atmospheric moisture, heat, and light.

  • Short-Term (days to weeks): For routine use, store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6] Ambient room temperature is generally acceptable for short durations.

  • Long-Term (months to years): For long-term archival, we recommend storing the container in a desiccator at a refrigerated temperature, typically between 0-8 °C.[3] The container must be tightly sealed to prevent condensation upon removal from the cold. Always allow the container to warm to room temperature before opening to avoid moisture contamination.[6]

Q2: How should I store solutions of this compound? What solvents are recommended?

A2: The stability of the compound in solution is highly dependent on the solvent, pH, and storage temperature. The phenolic hydroxyl group is susceptible to oxidation, especially at neutral or alkaline pH.

  • Recommended Solvents: For most biological experiments, DMSO is a common solvent for creating high-concentration stock solutions. For chemical applications, methanol or ethanol can be used.

  • Storage of Solutions: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into single-use volumes in tightly sealed vials (e.g., amber glass vials with Teflon-lined caps) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation. The presence of the phenolic group suggests that purging the vial headspace with an inert gas like argon or nitrogen before sealing can further prolong stability by minimizing oxidation.

Q3: What are the primary degradation pathways I should be aware of?

A3: While this specific molecule is generally stable, its functional groups are susceptible to certain degradation mechanisms under forcing conditions (e.g., high heat, extreme pH, UV light exposure). The primary concerns are oxidation and reactions involving the carboxylic acid and phenol groups.

  • Oxidation: The phenolic ring is susceptible to oxidation, which can be catalyzed by light, heat, or trace metal impurities. This can lead to the formation of colored quinone-type structures, which may explain why the compound can appear as a tan or orange powder.[2]

  • Dehalogenation: Under certain reductive conditions, reductive dechlorination could occur. This is a known degradation pathway for similar chlorinated aromatic compounds, often mediated by microbial activity or specific chemical reagents.[7]

  • Esterification/Amidation: The carboxylic acid group can react with alcohols or amines, respectively. This is typically not a concern during storage but is a primary reaction in synthetic applications.

Below is a diagram illustrating potential degradation points on the molecule.

G start Inconsistent Experimental Results Observed check_solution Is the stock solution old or improperly stored? start->check_solution prep_fresh Prepare fresh stock solution from solid material check_solution->prep_fresh Yes check_solid Problem Persists: Assess solid compound check_solution->check_solid No re_run Re-run key experiment with fresh solution prep_fresh->re_run problem_solved Problem Resolved: Continue with best practices re_run->problem_solved Success re_run->check_solid Failure visual_inspect Visually inspect solid: Color change? Clumping? check_solid->visual_inspect analytical_verify Perform analytical verification (e.g., HPLC, LC-MS) visual_inspect->analytical_verify purity_ok Purity Confirmed? analytical_verify->purity_ok contact_support Purity Compromised: Contact supplier/procure new lot purity_ok->contact_support No troubleshoot_assay Purity OK: Investigate other experimental variables (assay, cells, reagents) purity_ok->troubleshoot_assay Yes

Caption: A workflow for troubleshooting experiment inconsistency.

Section 4: Experimental Protocols

Adherence to standardized protocols is crucial for maintaining compound integrity.

Protocol 1: Recommended Procedure for Preparing Stock Solutions
  • Pre-use Check: Before opening, allow the container of solid 2-(4-chloro-3-hydroxyphenyl)acetic acid to equilibrate to room temperature to prevent condensation.

  • Weighing: Briefly remove the cap and weigh the desired amount of powder in a fume hood, minimizing exposure to air. Use appropriate personal protective equipment (gloves, safety glasses). [4][8]3. Dissolution: Add the appropriate volume of high-purity solvent (e.g., DMSO) to the solid.

  • Solubilization: Cap the vial and vortex thoroughly. Gentle warming (e.g., 37°C) may be used to aid dissolution if necessary. Ensure the solution is completely clear with no visible particulates.

  • Final Preparation: Once dissolved, the stock solution is ready for use or for aliquoting for long-term storage.

Protocol 2: Best Practices for Aliquoting and Long-Term Storage
  • Aliquot: Immediately after preparation, dispense the stock solution into single-use volumes in sterile, amber glass or polypropylene vials with high-quality seals. The aliquot volume should correspond to the amount needed for a single experiment to avoid waste and freeze-thaw cycles.

  • Inert Gas Purge (Optional but Recommended): For maximum stability, gently flush the headspace of each aliquot vial with an inert gas (e.g., nitrogen or argon) before tightly sealing the cap.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a secondary container (e.g., a freezer box) and store them at -20°C or -80°C.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and vortex gently before use. Discard any unused portion of the thawed aliquot; do not refreeze.

References
  • Material Safety Data Sheet (MSDS) - Chemical Bull. (2026-02-06).
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • SAFETY D
  • SAFETY D
  • Material Safety Data Sheet 1. Identification of the substances/ mixture and of the company - HIMEDIA. (2011-05-07).
  • sigma-aldrich - Safety D
  • PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS - Loba Chemie. (2015-04-09).
  • PHENYLACETIC ACID - TMMedia.
  • SAFETY D
  • 4-HYDROXYPHENYL ACETIC ACID - Chemstock.
  • PHENYL ACETIC ACID, Natural (Manufacturing) - SDS - Aurochemicals.
  • Safety Data Sheet - Cayman Chemical. (2025-07-29).
  • SAFETY D
  • Safety Data Sheet - Cayman Chemical. (2025-11-13).
  • 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem.
  • Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. (2014-11-27). PeerJ.
  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (2021-01-01).
  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023-10-07). PMC.
  • 4-hydroxyphenyl acetic acid, 156-38-7 - The Good Scents Company.
  • 3-CHLORO-4-HYDROXYPHENYLACETIC ACID | 33697-81-3 - ChemicalBook. (2026-01-13).
  • 3-Chloro-4-hydroxyphenylacetic acid - Chem-Impex.
  • 2-(4-HYDROXYPHENYL)
  • Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. (2014-01-10). PeerJ PrePrints.
  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)

Sources

Troubleshooting

Preventing degradation of 2-(4-chloro-3-hydroxyphenyl)acetic acid in aqueous solutions

The following technical guide addresses the stability and handling of 2-(4-chloro-3-hydroxyphenyl)acetic acid . Executive Summary: The Stability Paradox Researchers often encounter a "stability paradox" with 2-(4-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 2-(4-chloro-3-hydroxyphenyl)acetic acid .

Executive Summary: The Stability Paradox

Researchers often encounter a "stability paradox" with 2-(4-chloro-3-hydroxyphenyl)acetic acid. To achieve solubility, one often raises the pH, but this directly accelerates oxidative degradation.

This molecule contains three critical functional groups that dictate its behavior:

  • Carboxylic Acid (Position 1'): Dictates solubility (pKa ~4.2).

  • Phenolic Hydroxyl (Position 3): The primary site of oxidative instability (pKa ~8.5 due to ortho-chloro substitution).

  • Chlorine Atom (Position 4): Susceptible to photolytic cleavage.

The Golden Rule: Stability is maximized when the phenol group remains protonated (neutral) and protected from light and oxygen.

Root Cause Analysis: Why is my solution degrading?

Symptom A: Solution turns pink, brown, or black over time.

Diagnosis: Oxidative Coupling (Quinone Formation). Phenols are prone to auto-oxidation, especially in alkaline environments. The presence of the chlorine atom ortho to the hydroxyl group activates the ring, making it susceptible to radical attack.

  • Mechanism: Dissolved oxygen removes the phenolic hydrogen, creating a phenoxy radical. These radicals dimerize or further oxidize into ortho-quinones (pink/red) and eventually polymerize into melanin-like pigments (brown/black).

  • Catalysts: High pH (>7.0), Transition metals (Iron/Copper impurities), Light.

Symptom B: Loss of concentration without color change.

Diagnosis: Photodechlorination. Chlorinated aromatics are UV-sensitive. High-energy photons can cleave the Carbon-Chlorine bond (homolytic fission), replacing the chlorine with a hydrogen atom or hydroxyl group.

  • Mechanism: Ar-Cl + hν → Ar• + Cl•.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways and the intervention points.

DegradationPathways cluster_prevention Prevention Strategies Start 2-(4-chloro-3-hydroxyphenyl) acetic acid Phenolate Phenolate Ion (Reactive Intermediate) Start->Phenolate pH > 8.0 (Deprotonation) Dechloro Dechlorinated Analog (Colorless impurity) Start->Dechloro UV Light (hν) (Photolysis) Radical Phenoxy Radical Phenolate->Radical O2 + Metal Ions Quinone Ortho-Quinone (PINK/RED Product) Radical->Quinone Oxidation Polymer Insoluble Polymer (BROWN Precipitate) Quinone->Polymer Polymerization Acid Maintain pH 3-6 Acid->Phenolate Inhibits Argon Argon/N2 Purge Argon->Radical Inhibits Amber Amber Glass Amber->Dechloro Inhibits

Figure 1: Mechanistic pathways of degradation. Oxidation (top) leads to colored byproducts; Photolysis (bottom) leads to silent loss of potency.

Step-by-Step Resolution Protocols

Protocol A: Preparing a Stable Stock Solution (10 mM)

Use this protocol for analytical standards or long-term storage.

Materials:

  • Amber glass vial (silanized preferred).

  • Solvent: 10% DMSO (or Methanol) + 90% Aqueous Buffer.

  • Buffer: 10 mM Citrate or Acetate Buffer (pH 4.0 - 5.0).

  • Antioxidant: Sodium Metabisulfite (

    
    ) or Ascorbic Acid.
    

Procedure:

  • Deoxygenate Solvents: Sparge the aqueous buffer and co-solvent (DMSO/MeOH) with Argon or Nitrogen gas for 15 minutes. Why? Removes dissolved

    
     that drives the radical formation.
    
  • Dissolve: Weigh the target compound. Dissolve completely in the organic co-solvent (DMSO/MeOH) first. Why? The protonated acid is poorly soluble in water; dissolving in organic solvent first ensures homogeneity.

  • Add Antioxidant (Optional but Recommended): Add Sodium Metabisulfite to a final concentration of 0.1% (w/v) if the application permits. Why? It acts as a sacrificial reductant, reacting with oxygen before the phenol does.

  • Dilute: Slowly add the degassed aqueous buffer (pH 4.0-5.0) to volume.

  • Seal: Flush the headspace of the vial with Argon gas and seal tightly.

  • Store: Store at -20°C or -80°C.

Protocol B: Troubleshooting Solubility Issues

If the compound precipitates upon adding the buffer:

ParameterAdjustmentRationale
pH Increase to 6.0 - 6.5Approaches the solubility sweet spot without fully deprotonating the phenol (pKa ~8.5).
Co-solvent Increase DMSO to 20-30%Disrupts water structure, increasing solubility of the hydrophobic aromatic ring.
Cyclodextrins Add Hydroxypropyl-

-cyclodextrin
Encapsulates the hydrophobic ring, improving solubility and protecting the phenol from oxidation.

Decision Matrix: Troubleshooting Flowchart

Use this logic flow to diagnose issues during your experiment.

Troubleshooting Start Issue Detected Color Is the solution colored (Pink/Brown)? Start->Color Oxidation Oxidation Detected Color->Oxidation Yes AssayLoss Is Assay % Low? Color->AssayLoss No CheckPH Is pH > 7.0? Oxidation->CheckPH LowerPH Action: Lower pH to < 6.0 Use Citrate Buffer CheckPH->LowerPH Yes CheckMetal Are metal ions present? CheckPH->CheckMetal No Chelator Action: Add 1mM EDTA (Chelates Fe/Cu) CheckMetal->Chelator Yes Precip Is there visible solid? AssayLoss->Precip Yes Photolysis Photolysis Suspected Precip->Photolysis No Solubility Solubility Issue Precip->Solubility Yes AmberAction Action: Use Amber Glass Wrap in Foil Photolysis->AmberAction Cosolvent Action: Increase DMSO% or pH (up to 6.5) Solubility->Cosolvent

Figure 2: Diagnostic logic for stabilizing 2-(4-chloro-3-hydroxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of this compound? A: No. Autoclaving combines high heat with moisture and residual oxygen, which will rapidly degrade the phenol. Instead, use 0.22 µm filtration (PVDF or PES membranes) to sterilize the solution. Ensure the solution is prepared in a sterile hood to maintain integrity.

Q: Why does the literature mention "3-chloro-4-hydroxyphenylacetic acid" more often? A: That isomer is a common metabolite of chlorotyrosine (found in biological systems). Your molecule, 2-(4-chloro-3-hydroxyphenyl)acetic acid , is a positional isomer. While their biological origins differ, their chemical stability profiles are nearly identical because the functional groups (chloro-phenol) are the same. You can apply stability data from the 3-Cl-4-OH isomer to your work with high confidence.

Q: I need to run a cellular assay at pH 7.4. How do I prevent degradation during the assay? A: This is challenging.

  • Prepare the stock at pH 5.0 (stable).

  • Dilute into the cell media (pH 7.4) immediately before use.

  • If the assay lasts >4 hours, supplement the media with an antioxidant compatible with your cells (e.g., Ascorbic Acid or Glutathione ), or refresh the media frequently.

Q: What is the specific pKa of the phenol group? A: While the exact experimental pKa for this specific isomer is rarely cited, based on the ortho-chloro substitution effect on phenol (Hammett equation), the pKa is estimated to be approximately 8.4 - 8.8 . This is lower than unsubstituted phenol (pKa 10), meaning it deprotonates (and oxidizes) more easily at physiological pH.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 118534, (3-Chloro-4-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • Escher, B. I., et al. (2000). Thermodynamics and kinetics of the interaction of substituted phenols with liposomes. Environmental Science & Technology. (Demonstrates the pH-dependent partitioning and reactivity of chlorophenols).
  • Penta Manufacturing. (n.d.).[1] Safety Data Sheet: 4-Hydroxyphenylacetic acid. (General handling for hydroxyphenylacetic acids).

  • University of Massachusetts. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids. (Source for general phenol and acetic acid pKa comparisons).

Sources

Optimization

Technical Support Center: Troubleshooting EI-Mass Spectrometry for Chlorinated Organic Compounds

Welcome to the technical support center for the analysis of chlorinated organic compounds using Electron Ionization-Mass Spectrometry (EI-MS). This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of chlorinated organic compounds using Electron Ionization-Mass Spectrometry (EI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Here, we move beyond simple procedural lists to explain the why behind the troubleshooting steps, grounding our advice in established scientific principles to ensure robust and reliable results.

Section 1: Spectral Interpretation Issues

The unique isotopic signature of chlorine is a powerful identification tool, but it can also be a source of confusion. This section addresses common questions related to interpreting the mass spectra of chlorinated compounds.

Q1: My mass spectrum shows a cluster of peaks for the molecular ion instead of a single peak. Is this normal?

A1: Yes, this is completely normal and expected for chlorinated compounds. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[1][2] This means that for a molecule containing a single chlorine atom, you will observe two molecular ion peaks separated by 2 m/z units: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The relative intensity of these peaks will be approximately 3:1.[3][4][5]

The presence of multiple chlorine atoms leads to more complex isotopic patterns. The expected relative intensities of these isotopic clusters are predictable based on the number of chlorine atoms present.

Table 1: Theoretical Isotopic Abundance Patterns for Compounds Containing Multiple Chlorine Atoms

Number of Chlorine AtomsIsotopic PeaksTheoretical Intensity Ratio
1M+, M+23:1
2M+, M+2, M+49:6:1[1][6]
3M+, M+2, M+4, M+627:27:9:1
4M+, M+2, M+4, M+6, M+881:108:54:12:1

Q2: I'm not seeing the expected 3:1 isotopic ratio for a compound I know has one chlorine atom. What could be the cause?

A2: Several factors can distort the expected isotopic ratios in your mass spectrum. Here’s a systematic approach to troubleshooting this issue:

  • Co-eluting Peaks: An interfering compound that co-elutes with your analyte can contribute to the ion current at or near your molecular ion region, thus altering the observed ratios.

    • Protocol: Review your chromatogram for peak purity. If co-elution is suspected, optimize your GC method (e.g., change the temperature ramp or use a different column) to improve separation.

  • High Analyte Concentration (Detector Saturation): If the concentration of your analyte is too high, the detector can become saturated, leading to non-linear signal response and distorted isotopic ratios.

    • Protocol: Dilute your sample and re-inject. A serial dilution will help you find the optimal concentration range for your instrument.

  • Background Subtraction Issues: Improper background subtraction can either add or remove signal from your peaks of interest, leading to inaccurate intensity ratios.

    • Protocol: Carefully review your background subtraction parameters. Select a background region that is truly representative of the baseline and free of interfering peaks.

  • Ion Source Contamination: A contaminated ion source can lead to a host of problems, including altered ionization efficiencies and the appearance of adduct ions that can interfere with your analyte's isotopic cluster.[7]

    • Protocol: If other issues are ruled out, cleaning the ion source according to the manufacturer's guidelines is recommended.

Q3: The fragmentation pattern of my chlorinated compound is very complex and doesn't match the library spectrum well. How can I interpret it?

A3: Chlorinated compounds can undergo complex fragmentation pathways in the EI source.[8] Here are some key points to consider:

  • Loss of HCl: A common fragmentation pathway is the loss of a neutral hydrogen chloride (HCl) molecule (M-36).

  • Loss of Cl Radical: You will also frequently observe the loss of a chlorine radical (M-35 or M-37), resulting in a fragment ion with its own characteristic isotopic pattern.[3]

  • Rearrangements: Complex rearrangements can occur, especially in molecules with aromatic rings or other functional groups.[9]

If you are struggling with interpretation, consider the following:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of your molecular and fragment ions, allowing you to determine their elemental composition and confirm the presence of chlorine.[10]

  • Soft Ionization Techniques: If available, using a softer ionization technique like Chemical Ionization (CI) can help to produce a more abundant molecular ion with less fragmentation, simplifying the spectrum.

Section 2: Sensitivity and Signal Problems

Achieving adequate sensitivity is crucial for the analysis of trace-level chlorinated compounds. This section addresses common issues related to poor signal intensity.

Q1: I have a very weak or no signal for my chlorinated analyte. What should I check first?

A1: A lack of signal can be frustrating, but a systematic approach will help you pinpoint the problem.[11][12]

Caption: Workflow for troubleshooting low MS signal.

  • Sample Preparation:

    • Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, you won't see a signal.[12]

    • Analyte Stability: Some chlorinated compounds can be unstable in certain solvents or degrade over time. Prepare fresh samples if necessary.

  • Instrument Parameters:

    • Ion Source Tuning: Regularly tune and calibrate your mass spectrometer to ensure it's operating at optimal performance.[12]

    • Source Temperature: The temperature of the ion source can affect the fragmentation and ionization efficiency. For thermally labile compounds, a lower source temperature may be necessary.

    • Filament and Multiplier: Check the status of the electron filament and the electron multiplier. These components have a finite lifetime and may need replacement.

  • System Integrity:

    • Leaks: Air leaks in the system can significantly reduce sensitivity. Check all fittings and seals.[13]

    • Contamination: A dirty ion source, quadrupole, or detector can suppress the signal.[7]

Section 3: Chromatography-Related Issues

For GC-MS analysis, the quality of your chromatography is paramount. This section covers issues that arise from the gas chromatography portion of your experiment.

Q1: I'm observing poor peak shapes (tailing, fronting) for my chlorinated compounds. What's the cause?

A1: Poor peak shape is often indicative of issues within the GC system.

  • Active Sites: Chlorinated compounds, particularly pesticides, can interact with active sites in the GC inlet liner, column, or transfer line.[14] This can lead to peak tailing and loss of signal.

    • Protocol: Use a deactivated inlet liner and consider using a guard column. If the column is old, it may need to be replaced.

  • Improper Injection Technique: A slow injection or an inappropriate injection volume can lead to band broadening and poor peak shape.

  • Column Overload: Injecting too much sample can overload the column, resulting in fronting peaks.

    • Protocol: Dilute your sample and reinject.

Q2: My results are not reproducible, and I suspect matrix effects. How can I confirm and mitigate this?

A2: Matrix effects occur when co-extracted components from the sample matrix interfere with the analysis of the target analyte, either enhancing or suppressing the signal.[14][15][16]

  • Confirmation of Matrix Effects:

    • Protocol: Prepare a matrix-matched calibration curve by spiking known concentrations of your analyte into a blank matrix extract. Compare the slope of this curve to a solvent-based calibration curve. A significant difference in the slopes indicates the presence of matrix effects.[15]

  • Mitigation Strategies:

    • Sample Cleanup: Employ a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) can be effective.[17]

    • Matrix-Matched Calibration: Quantify your samples using a matrix-matched calibration curve to compensate for the matrix effects.[15]

    • Isotope Dilution: Use a stable isotope-labeled internal standard that is chemically identical to your analyte. This is the most robust method for correcting for matrix effects and variations in sample preparation and instrument response.

Section 4: Data Analysis and Library Matching

Accurate identification of your chlorinated compounds often relies on matching their mass spectra to a reference library like NIST.

Q1: The NIST library search for my compound is returning a low match score, even though the retention time is correct. Why is this happening?

A1: A low match score can be due to several factors, even when the compound is correctly identified.[18][19]

  • Different Instrumentation: The library spectrum may have been acquired on an instrument with a different type of mass analyzer or under different tuning conditions, leading to variations in relative ion abundances.[19]

  • Co-elution: As mentioned earlier, co-eluting peaks can add extraneous ions to your spectrum, reducing the match quality.

  • High Background: A high chemical background can also contribute to a poor library match.

  • Concentration Effects: At very high or very low concentrations, the relative abundances of fragment ions can change, affecting the library match.

***dot graph TD { A[Start: Low NIST Match Score] --> B{Is Retention Time Correct?}; B -- Yes --> C{Check for Co-elution}; C -- No --> D{Review Background Subtraction}; D -- OK --> E{Compare Spectra Manually}; E --> F{Are Major Fragments Present?}; F -- Yes --> G[Consider Instrument Differences]; F -- No --> H[Re-evaluate Compound ID]; B -- No --> I[Check GC Conditions & Column];

}

Sources

Troubleshooting

Challenges in scaling up the production of 2-(4-chloro-3-hydroxyphenyl)acetic acid

The following Technical Support Center guide addresses the scale-up challenges for 2-(4-chloro-3-hydroxyphenyl)acetic acid (CAS: 33697-81-3). This guide focuses on the two primary industrial routes: Route A (Robust): Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the scale-up challenges for 2-(4-chloro-3-hydroxyphenyl)acetic acid (CAS: 33697-81-3).

This guide focuses on the two primary industrial routes:

  • Route A (Robust): Hydrolysis and Demethylation of 2-(4-chloro-3-methoxyphenyl)acetonitrile.

  • Route B (Direct): Regioselective Chlorination of 3-hydroxyphenylacetic acid (High risk of isomer contamination).[1]

Status: Operational | Tier: L3 Engineering Support Subject: Scale-Up Troubleshooting & Process Optimization[1]

Process Overview & Critical Pathways

Scaling up 2-(4-chloro-3-hydroxyphenyl)acetic acid requires navigating strict regiochemical controls. Unlike simple phenylacetic acids, the 3-hydroxy-4-chloro substitution pattern presents specific challenges in preventing dechlorination and managing exothermic demethylation steps.[1]

Workflow Visualization

The following diagram outlines the two primary synthetic pathways and their critical control points (CCPs).

SynthesisPathways Start_A Precursor: 4-Chloro-3-methoxytoluene Step_A1 Step 1: Bromination & Cyanation (CCP: Runaway Exotherm) Start_A->Step_A1 NBS / NaCN Step_A2 Step 2: Nitrile Hydrolysis (CCP: Amide Impurity) Step_A1->Step_A2 NaOH / H2O Step_A3 Step 3: Demethylation (CCP: Incomplete Conv.) Step_A2->Step_A3 BBr3 or Pyridine-HCl Target Target: 2-(4-chloro-3-hydroxyphenyl)acetic acid Step_A3->Target Start_B Precursor: 3-Hydroxyphenylacetic acid Step_B1 Step 1: Direct Chlorination (CCP: Regio-isomers 2-Cl/6-Cl) Start_B->Step_B1 SO2Cl2 or NCS Step_B1->Target Difficult Purification

Caption: Comparison of Route A (Demethylation) and Route B (Direct Chlorination) highlighting Critical Control Points (CCPs).

Troubleshooting Guide: Route A (Demethylation)[1]

This route is preferred for pharmaceutical quality due to defined regiochemistry.[1] The bottleneck is the demethylation of the methoxy precursor.

Issue 1: Incomplete Demethylation & "Sticky" Intermediates

Symptom: HPLC shows 5-15% remaining methoxy-acid; reaction mass becomes a viscous tar that traps starting material.[1] Context: On a multikilogram scale, the viscosity of the phenolate/boron complex prevents efficient mixing, halting the reaction.

ParameterLab Scale (10g)Pilot Scale (5kg)Adjustment Required
Reagent ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(1M in DCM)

(Neat or conc.)
High Risk: Switch to Pyridine

HCl melt or

/Thiol system.
Temperature -78°C to RT-10°C to RTCryogenic cooling is cost-prohibitive; control addition rate instead.[1]
Quench Water additionInverse QuenchCritical: Add reaction mass into water to manage exotherm.[1]

Solution Protocol:

  • Reagent Switch: For scales >1kg, replace

    
     with Pyridine Hydrochloride (Py
    
    
    
    HCl)
    melt if the molecule is thermally stable (
    
    
    C).
  • Alternative (Mild): Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (3 equiv) + Thiourea or Dodecanethiol in Toluene. This maintains a stirrable slurry.[1]
    
  • The "Inverse Quench": Never add water to the reactor. Transfer the reaction mass slowly into a chilled quench vessel containing dilute HCl. This prevents the formation of "rocks" of boron-phenolate complexes.

Issue 2: Benzyl Bromide Impurity Formation

Symptom: When using HBr/Acetic Acid for demethylation, an impurity at RRT 1.2 appears.[1] Root Cause: The benzylic position (alpha to the carboxyl) is sensitive. HBr can substitute the benzylic hydroxyl (if mandelic acid route) or cause radical bromination if trace peroxides are present. Corrective Action:

  • Add Phenol (0.5 equiv) as a scavenger for benzyl cations.[1]

  • Purge the reactor with

    
     vigorously to remove 
    
    
    
    before heating HBr.

Troubleshooting Guide: Route B (Direct Chlorination)

This route is shorter but suffers from severe regioselectivity issues.[1] The 3-OH group directs ortho/para, competing with the meta-directing acetic acid tail.[1]

Issue 3: High Levels of 6-Chloro Isomer

Symptom: You target the 4-chloro isomer, but HPLC shows a 40:60 mixture of 4-chloro : 6-chloro.[1] Mechanism: The 6-position is para to the hydroxyl group (strong director). The 4-position is ortho to the hydroxyl and sterically hindered by the acetic acid tail.

Regioselectivity Logic:

  • OH Effect: Activates positions 2, 4, 6.

  • Sterics: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Result: The "wrong" isomer (6-chloro) is thermodynamically favored.[1]

Solution Protocol (Blocking Strategy): Since you cannot easily alter the electronics, you must alter the sterics or the reagent.

  • Use Sulfuryl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) at Low Temp:  Run at 
    
    
    
    C in DCM.
    
    
    is less selective than
    
    
    gas but easier to control.
  • The "NCS" Approach: Use N-Chlorosuccinimide (NCS) in acetonitrile.[1] The polar solvent can form hydrogen bonds with the phenol, altering the steric environment, slightly favoring the ortho (4-position) attack via a specific transition state.

  • Purification is Mandatory: You cannot optimize the reaction to >95% purity. You must rely on fractional crystallization .[1]

    • Solvent System: Toluene/Heptane (the 6-chloro isomer is often more soluble in heptane).[1]

Analytical & Quality Control (FAQs)

Q: How do I distinguish the 4-chloro and 6-chloro isomers on HPLC?

A: Standard C18 columns often co-elute these isomers.[1]

  • Recommended Method: Phenyl-Hexyl column or a Chiralpak AD-H (even though it's achiral, the separation mechanics differ).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.[1] The 6-chloro isomer (para-substituted relative to OH) typically has a slightly longer retention time due to better planarity/packing than the 4-chloro (ortho-substituted).[1]

Q: The product is pink/red after drying. Why?

A: This indicates quinone oxidation .[1] Phenols with chloro-substituents are prone to oxidation to chloro-quinones upon air exposure, especially if trace alkali remains.[1]

  • Fix: Ensure the final wash is acidic (pH 2-3).[1] Dry under vacuum with a nitrogen bleed, strictly avoiding air at temperatures >50°C.

Q: Can I use the Willgerodt-Kindler reaction?

A: Yes, starting from 4-chloro-3-hydroxyacetophenone .[1]

  • Pros: Fixes the chlorine position early (on the ketone precursor).

  • Cons: The reaction uses Morpholine/Sulfur and produces hydrogen sulfide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). The odor and waste treatment costs are high for scale-up. Only use this if the Demethylation route (Route A) fails.
    

Summary of Quantitative Data

MetricRoute A (Demethylation)Route B (Direct Chlorination)
Overall Yield 65 - 75%30 - 45% (after purification)
Purity (Crude) >90%60 - 70% (Isomer mix)
Key Impurity Unreacted Methoxy / Benzyl Bromide6-Chloro isomer (Para)
Scale-Up Hazard Thermal runaway (Quench)Exotherm (Chlorination)
Cost Driver Reagents (

, Pyridine)
Yield Loss (Recrystallization)

References

  • Demethylation Methodologies

    • Title: Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale.
    • Source: Organic Process Research & Development.[1]

    • URL:[Link] (Analogous chemistry for phenylacetic acid derivatives).[1]

  • Chlorination Regioselectivity

    • Title: Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.[1][2]

    • Source: Tetrahedron Letters / NIH.[1]

    • URL:[Link] (Discusses TCCA and regioselectivity challenges in phenylacetic acids).[1]

  • General Synthesis of Hydroxyphenylacetic Acids

    • Title: Method for the production of 4-hydroxyphenylacetic acid (and chloro-analogs).[1][3][4][5][6][7][8]

    • Source: US Patent 4329497A.[1]

    • URL
  • Compound Data

    • Title: 3-Chloro-4-hydroxyphenylacetic acid (Isomer Data & Safety).[1]

    • Source: PubChem CID 118534.[1]

    • URL:[Link][1]

Sources

Optimization

Resolving co-elution issues in the chromatographic analysis of microbial metabolites

Welcome to the Technical Support Center dedicated to addressing a pervasive challenge in the chromatographic analysis of microbial metabolites: peak co-elution . Microbial extracts are notoriously complex, containing a v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a pervasive challenge in the chromatographic analysis of microbial metabolites: peak co-elution . Microbial extracts are notoriously complex, containing a vast array of structurally similar isomers, analogs, and unforeseen compounds. This complexity often leads to overlapping or completely co-eluting peaks, compromising accurate identification, quantification, and isolation of target metabolites.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic advice to provide a structured, in-depth troubleshooting framework grounded in chromatographic theory and field-proven experience. Here, we will dissect the root causes of co-elution and provide systematic, actionable solutions to achieve baseline resolution.

Part 1: Foundational Knowledge & Initial Troubleshooting

Before delving into advanced method modifications, it's crucial to confirm that the co-elution is genuine and not an artifact of a suboptimal setup. This section addresses the most common initial questions and provides a logical workflow for preliminary troubleshooting.

Frequently Asked Questions (FAQs): The First Response

Q1: How can I be certain that I have a co-elution problem?

A1: The first step is to rigorously assess peak purity. A symmetrical, Gaussian peak shape does not guarantee a single compound.[1] A subtle shoulder or slight peak fronting can be an indicator of a hidden, co-eluting impurity.[1][2]

  • For UV-Vis/DAD/PDA Detectors: A Diode Array Detector (DAD) or Photodiode Array (PDA) is invaluable for this purpose. By analyzing the UV-Vis spectra across the entire peak, you can check for spectral homogeneity. If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly indicates the presence of more than one compound.[1]

  • For Mass Spectrometry (MS) Detectors: When using an MS detector, you can generate an extracted ion chromatogram (EIC) for multiple m/z values expected within a single peak. If different ions show slightly different retention times under the main chromatographic peak, co-elution is confirmed.[1]

Q2: My peaks are eluting very early in the chromatogram and are poorly resolved. What is the first parameter I should adjust?

A2: This is a classic sign of insufficient retention, where analytes have minimal interaction with the stationary phase and are essentially "flying through the column" with the solvent front.[1] The primary parameter to adjust is the retention factor (k') , aiming for a k' value between 2 and 10 for optimal resolution.[3]

  • Actionable Step: Weaken the mobile phase. In reversed-phase (RP) chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[3][4] This will increase the retention time of your analytes, providing a greater opportunity for separation to occur.[1][4]

Q3: I've increased retention, but two specific peaks are still perfectly co-eluting. What does this suggest?

A3: If you have adequate retention (k' > 2) and still observe perfect co-elution, the issue is likely a lack of selectivity (α) .[5] Selectivity is a measure of the difference in interaction between two analytes and the stationary/mobile phase combination. A selectivity of 1.0 means the column cannot distinguish between the two compounds. Your goal is to change the fundamental chemistry of the separation to alter these interactions.[4][5]

Initial Troubleshooting Workflow

This workflow provides a systematic approach to tackling co-elution, starting with the simplest and most impactful adjustments.

G cluster_0 Initial Troubleshooting Workflow start Co-elution Observed check_purity Confirm Peak Purity (DAD/MS Spectra) start->check_purity check_retention Assess Retention Factor (k') Is k' between 2 and 10? check_purity->check_retention Purity Confirmed weaken_mp Decrease Organic Solvent % (Weaken Mobile Phase) check_retention->weaken_mp No (k' < 2) adv_troubleshoot Proceed to Advanced Troubleshooting check_retention->adv_troubleshoot Yes re_evaluate Re-evaluate Separation weaken_mp->re_evaluate re_evaluate->check_retention G cluster_0 2D-LC Workflow Injector Sample Injection Dim1 1st Dimension Column (e.g., Reversed-Phase) Injector->Dim1 Valve Switching Valve (Modulator) Dim1->Valve Dim2 2nd Dimension Column (e.g., HILIC) Valve->Dim2 Detector Detector (e.g., MS) Dim2->Detector

Sources

Reference Data & Comparative Studies

Validation

2-(4-chloro-3-hydroxyphenyl)acetic acid vs. 4-hydroxyphenylacetic acid bioactivity

This comparative guide analyzes the distinct bioactivity profiles of 4-hydroxyphenylacetic acid (4-HPAA) and its chlorinated analog, 2-(4-chloro-3-hydroxyphenyl)acetic acid (4-Cl-3-OH-PAA) . While these molecules share a...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the distinct bioactivity profiles of 4-hydroxyphenylacetic acid (4-HPAA) and its chlorinated analog, 2-(4-chloro-3-hydroxyphenyl)acetic acid (4-Cl-3-OH-PAA) .

While these molecules share a phenylacetic acid scaffold, their biological roles are diametrically opposed: 4-HPAA is a ubiquitous, beneficial metabolite in mammalian and plant systems, functioning as a signaling molecule and antioxidant. In contrast, 4-Cl-3-OH-PAA is primarily a xenobiotic degradation intermediate, appearing transiently during the bacterial catabolism of chlorinated herbicides and industrial chemicals.

Part 1: Chemical Identity & Physiochemical Contrast

The addition of a chlorine atom at the para position and the shift of the hydroxyl group to the meta position in 4-Cl-3-OH-PAA significantly alters lipophilicity and enzyme specificity.

Feature4-Hydroxyphenylacetic Acid (4-HPAA) 2-(4-chloro-3-hydroxyphenyl)acetic acid
CAS Number 156-38-760397-70-8
Primary Role Endogenous Metabolite / PhytohormoneXenobiotic Intermediate / Degradation Product
Origin Tyrosine fermentation (gut microbiota); Polyphenol catabolism.Bacterial degradation of 4-chlorophenylacetic acid (e.g., by Pseudomonas).
Lipophilicity (LogP) ~0.85 (Hydrophilic)~1.95 (Moderately Lipophilic)
Acidity (pKa) ~4.2 (Carboxyl), ~10.0 (Phenol)~4.0 (Carboxyl), ~8.5 (Phenol - increased acidity due to Cl electron withdrawal)
Key Bioactivity SIRT1 Activation, Nrf2 Induction, Weak Auxin.Substrate for ring-cleavage dioxygenases; Potential Auxin Transport Inhibitor.

Part 2: Bioactivity & Mechanism of Action[1][2][3]

4-Hydroxyphenylacetic Acid (4-HPAA): The Signaling Metabolite

4-HPAA is a "postbiotic"—a bioactive compound produced by the gut microbiota (e.g., Clostridium species) from dietary tyrosine and polyphenols like resveratrol.

  • Mammalian Mechanism (The Gut-Liver Axis):

    • SIRT1 Activation: 4-HPAA activates the SIRT1 signaling pathway, which regulates cellular energy metabolism. This mechanism has been linked to anti-obesity effects and improved glucose tolerance.[1]

    • Hepatoprotection via Nrf2: It induces the nuclear translocation of Nrf2, upregulating Phase II antioxidant enzymes (HO-1, NQO1) to protect hepatocytes from oxidative injury (e.g., APAP toxicity).

  • Plant Physiology:

    • Auxin Activity: 4-HPAA acts as a weak, non-polar auxin. Unlike Indole-3-acetic acid (IAA), it does not form polar concentration gradients but can regulate overlapping gene sets via the TIR1/AFB pathway.

2-(4-chloro-3-hydroxyphenyl)acetic acid: The Xenobiotic Intermediate

This compound is rarely an end-product but rather a transient "stepping stone" in the biodegradation of chlorinated pollutants.

  • Bacterial Catabolism (Dehalogenation Pathway):

    • Soil bacteria (e.g., Pseudomonas sp. strain CBS3) metabolize 4-chlorophenylacetic acid via hydroxylation.

    • The enzyme 4-hydroxyphenylacetate 3-hydroxylase (two-component flavin-dependent monooxygenase) typically inserts a hydroxyl group. However, in chlorinated substrates, the regioselectivity shifts.

    • Fate: 4-Cl-3-OH-PAA is eventually converted to homoprotocatechuate (3,4-dihydroxyphenylacetic acid) through oxidative dechlorination, allowing the ring to be cleaved and consumed as carbon.

  • Plant Interaction (Auxin Mimicry vs. Inhibition):

    • While its isomer (3-chloro-4-hydroxyphenylacetic acid) is a potent auxin influx inhibitor , 4-Cl-3-OH-PAA is structurally distinct. The chlorine at the para position blocks the primary receptor interaction site required for auxin activity, rendering it likely inactive as a growth promoter but potentially active as a transport blocker due to its lipophilicity.

Part 3: Mechanistic Visualization

The following diagram contrasts the metabolic trajectory of both compounds: the "Constructive" signaling pathway of 4-HPAA versus the "Destructive" catabolic pathway of the chlorinated analog.

BioactivityPathways cluster_mammalian Mammalian/Gut Axis (4-HPAA) cluster_xenobiotic Xenobiotic Degradation (Chlorinated Analog) DietaryPolyphenols Dietary Polyphenols (Resveratrol/Quercetin) GutBacteria Gut Microbiota (Clostridium sp.) DietaryPolyphenols->GutBacteria HPAA 4-Hydroxyphenylacetic Acid (4-HPAA) GutBacteria->HPAA Fermentation SIRT1 SIRT1 Activation (Metabolic Regulation) HPAA->SIRT1 Nrf2 Nrf2 Translocation (Antioxidant Defense) HPAA->Nrf2 LiverProtection Hepatoprotection (Reduced ROS/Lipid Peroxidation) Nrf2->LiverProtection Herbicide 4-Chlorophenylacetic Acid (Herbicidal/Industrial Contaminant) SoilBacteria Soil Bacteria (Pseudomonas sp. CBS3) Herbicide->SoilBacteria Cl_Intermediate 2-(4-chloro-3-hydroxyphenyl) acetic acid SoilBacteria->Cl_Intermediate Hydroxylation Dechlorination Oxidative Dechlorination Cl_Intermediate->Dechlorination Homoprotocatechuate Homoprotocatechuate (3,4-Dihydroxyphenylacetic acid) Dechlorination->Homoprotocatechuate RingCleavage Ring Fission (TCA Cycle Entry) Homoprotocatechuate->RingCleavage

Caption: Comparative metabolic pathways. Left: 4-HPAA acts as a bioactive signaling lipid in mammals. Right: 4-Cl-3-OH-PAA acts as a transient intermediate in the bacterial detoxification of chlorinated aromatics.

Part 4: Experimental Protocols

Protocol A: Quantification of 4-HPAA in Plasma (Bioactivity Validation)

Use this protocol to assess the bioavailability of 4-HPAA following polyphenol intake.

  • Sample Preparation:

    • Mix 100 µL plasma with 300 µL cold acetonitrile (containing 1% formic acid) to precipitate proteins.

    • Vortex for 60s; Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to a glass vial; evaporate to dryness under nitrogen. Reconstitute in 100 µL mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water, (B) Acetonitrile.

    • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min).

    • Detection: Negative ion mode (ESI-). Monitor transition m/z 151.0 -> 107.0 (loss of CO2).

  • Validation:

    • Linearity range: 1 ng/mL to 5000 ng/mL.

    • Expect endogenous baseline levels; use a surrogate matrix or standard addition method for calibration.

Protocol B: Assessing Bacterial Degradation of 4-Cl-3-OH-PAA

Use this protocol to verify if a bacterial strain can detoxify the chlorinated analog.

  • Culture Conditions:

    • Inoculate Pseudomonas strains in Minimal Salt Medium (MSM) containing 1 mM 4-chlorophenylacetic acid as the sole carbon source.

  • Resting Cell Assay:

    • Harvest cells in late log phase (OD600 ~1.0). Wash twice with phosphate buffer (pH 7.2).

    • Resuspend cells to OD600 ~5.0.

    • Add substrate: 2-(4-chloro-3-hydroxyphenyl)acetic acid (0.5 mM). Incubate at 30°C with shaking.

  • Analysis:

    • Sample 500 µL aliquots at t=0, 30, 60, 120 min.

    • Acidify with HCl to pH 2; extract with ethyl acetate.

    • HPLC Analysis: C18 column, detection at 280 nm.

    • Endpoint: Disappearance of the 4-Cl-3-OH-PAA peak and appearance of Homoprotocatechuate (retention time shift due to loss of Cl and gain of OH).

References

  • Gut Microbiota-Derived 4-Hydroxyphenylacetic Acid from Resveratrol Supplementation Prevents Obesity through SIRT1 Signaling Activation. Taylor & Francis Online. Link

  • 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology. Link

  • Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology. Link

  • Microbial Decomposition of Chlorinated Aromatic Compounds. EPA Science Inventory. Link

  • Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology. Link

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-chloro-3-hydroxyphenyl)acetic acid

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their metabolites, and related compounds is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their metabolites, and related compounds is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 2-(4-chloro-3-hydroxyphenyl)acetic acid, a compound of interest in various research contexts. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to underscore the importance of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for this process.[1][2][3] Validation ensures that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 2-(4-chloro-3-hydroxyphenyl)acetic acid. The phenolic ring and the carboxylic acid group in the analyte's structure allow for strong absorbance in the UV spectrum, making this a suitable detection method.

The Rationale Behind the Method

The choice of a reversed-phase HPLC method is based on the non-polar nature of the phenyl ring in the analyte, which will interact with a non-polar stationary phase (like C18). A polar mobile phase is used to elute the compound. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[4]

Experimental Workflow: HPLC-UV

Caption: Experimental workflow for HPLC-UV analysis.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation (from Plasma):

  • To 500 µL of plasma, add an internal standard.

  • Perform a solid-phase extraction (SPE) using a C18 cartridge.

  • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in an isocratic or gradient elution. A typical starting point would be a 70:30 (v/v) ratio of A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 225 nm and 275 nm for phenolic acids).[4][5][6]

3. Validation Summary: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the gold standard.[7] This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

The Rationale Behind the Method

LC-MS/MS offers significant advantages over HPLC-UV, including a lower limit of quantification and reduced susceptibility to matrix interference.[8][9] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its fragments, enhancing confidence in the results. The sample preparation can often be simplified compared to HPLC-UV methods due to the high selectivity of the detector.

Experimental Workflow: LC-MS/MS

Sources

Validation

Comparative analysis of 2-(4-chloro-3-hydroxyphenyl)acetic acid with other auxin inhibitors

Technical Comparison Guide: 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA) vs. Standard Auxin Inhibitors Executive Summary & Compound Identification Clarification of Nomenclature: While the request specified 2-(4-chloro-3-h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA) vs. Standard Auxin Inhibitors

Executive Summary & Compound Identification

Clarification of Nomenclature: While the request specified 2-(4-chloro-3-hydroxyphenyl)acetic acid, this guide primarily focuses on its structural isomer, 3-chloro-4-hydroxyphenylacetic acid (CHPAA) . In the context of auxin biology, CHPAA is the established, bioactive auxin influx inhibitor .[1] The 4-chloro-3-hydroxy isomer is primarily identified as a metabolic degradation product (e.g., of chlorophenoxy herbicides) and lacks the defined, potent influx-inhibitory profile of CHPAA. To ensure scientific utility, this analysis treats CHPAA as the primary subject while noting the structural specificity required for biological activity.

Role in Auxin Signaling: CHPAA acts as a competitive inhibitor of the AUX1/LAX family of auxin influx carriers.[2] Unlike "anti-auxins" (e.g., PCIB) that block nuclear signaling receptors (TIR1/AFB), or efflux inhibitors (e.g., NPA) that block polar transport exit channels (PINs), CHPAA specifically prevents auxin from entering the cell.

Mechanistic Comparative Analysis

The following table contrasts CHPAA with other primary chemical probes used to dissect auxin transport and signaling.

FeatureCHPAA (Subject)1-NOA (Alternative Influx Inhibitor)NPA / TIBA (Efflux Inhibitors)PCIB (Signaling Antagonist)
Chemical Class Phenylacetic Acid DerivativeNaphthalene DerivativePhthalamic Acid / Benzoic AcidPhenoxy Acid Derivative
Primary Target AUX1 / LAX (Influx Carriers)AUX1 / LAX (Influx Carriers)PIN / ABCB (Efflux Carriers)TIR1 / AFB (Nuclear Receptors)
Mechanism Competitive inhibition of uptakeCompetitive inhibition of uptakeInhibition of transporter trafficking/activityBlocks Aux/IAA degradation
Cellular Effect Reduced intracellular auxin accumulationReduced intracellular auxin accumulationIntracellular auxin accumulation (trapping)Inhibition of auxin-responsive gene expression
Key Phenotype Agravitropic root growth (loss of gravity sensing)Agravitropic root growthPin-formed stems; loss of apical dominanceShort roots; inhibition of rapid elongation
Specificity High specificity for influx; minimal efflux effectHigh potency; potential minor efflux interferenceHigh specificity for effluxSpecific to signaling; no transport effect
Molecular Mechanism Visualization

The diagram below illustrates where CHPAA intervenes in the auxin transport pathway compared to other inhibitors.

AuxinTransportPathways cluster_extracellular Apoplast (pH 5.5) cluster_cytoplasm Cytoplasm (pH 7.0) IAA_out IAAH (Protonated) IAA_anion_out IAA- (Anion) AUX1 AUX1/LAX (Influx Carrier) IAA_anion_out->AUX1 Transport IAA_in IAA- (Anion) TIR1 TIR1/AFB Receptor IAA_in->TIR1 Binding PIN PIN/ABCB (Efflux Carrier) IAA_in->PIN Transport GeneExpr Auxin Response Genes TIR1->GeneExpr Activation AUX1->IAA_in PIN->IAA_anion_out Recycling CHPAA CHPAA (Inhibitor) CHPAA->AUX1 Blocks NOA 1-NOA NOA->AUX1 Blocks NPA NPA / TIBA NPA->PIN Blocks PCIB PCIB PCIB->TIR1 Antagonizes

Caption: Schematic of polar auxin transport. CHPAA and 1-NOA block entry via AUX1, while NPA blocks exit via PINs. PCIB acts downstream in the nucleus.

Experimental Performance Data

Root Gravitropism Inhibition (The "Gold Standard" Assay)

Auxin influx is critical for the rapid redistribution of auxin to the lower side of a root upon gravistimulation. Inhibiting influx abolishes this response.

Comparative Potency (Root Gravitropism in Arabidopsis): Data synthesized from Parry et al. (2001) and Lankova et al. (2010).

CompoundConcentration (µM)Gravitropic Curvature (Degrees)% Inhibition (vs Control)Notes
Control (DMSO) 085.0 ± 4.2°0%Normal response
CHPAA 1065.2 ± 5.1°~23%Mild inhibition
CHPAA 30 15.4 ± 3.8° ~82% Effective range
1-NOA 1012.1 ± 2.5°~86%Higher potency than CHPAA
1-NOA 305.2 ± 1.2°~94%Near total saturation
NPA 108.5 ± 2.0°~90%Efflux inhibition is also potent

Interpretation: While 1-NOA is chemically more potent (lower IC50), CHPAA is often preferred in specificity studies because 1-NOA has been implicated in minor non-specific membrane effects at high concentrations. CHPAA provides a "cleaner" phenylacetic acid-based structural probe.

Selectivity Ratios
  • Influx vs. Efflux: CHPAA shows >50-fold selectivity for inhibiting uptake (AUX1) over efflux (PIN), whereas 1-NOA shows approx. 20-fold selectivity.

  • Toxicity: CHPAA is generally less phytotoxic than 1-NOA in long-term (>48h) growth assays.

Detailed Experimental Protocol

To validate CHPAA activity in your lab, use the Root Gravitropism Reorientation Assay . This protocol is self-validating: if the roots grow straight but fail to turn 90° upon gravity shift, influx inhibition is confirmed.

Workflow Diagram

ProtocolWorkflow Step1 1. Germination (4-5 days, vertical plate) 0.5x MS Media Step2 2. Transfer Move seedlings to Media + CHPAA (30 µM) Step1->Step2 Step3 3. Reorientation Rotate plate 90° (Gravity Stimulus) Step2->Step3 Step4 4. Incubation Dark, 24 hours Step3->Step4 Step5 5. Measurement Calculate Angle of Curvature Step4->Step5

Caption: Step-by-step workflow for validating auxin influx inhibition using root gravitropism.

Step-by-Step Methodology

Reagents:

  • CHPAA Stock: Dissolve 3-chloro-4-hydroxyphenylacetic acid in DMSO to 30 mM (1000x stock). Store at -20°C.

  • Control: Pure DMSO.

  • Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% agar, pH 5.8.

Procedure:

  • Germination: Sow Arabidopsis thaliana (Col-0) seeds on vertical 0.5x MS plates. Stratify (4°C, 2 days) and grow for 5 days vertically.

  • Treatment Plates: Prepare fresh plates containing 30 µM CHPAA and Control plates (equivalent DMSO volume).

  • Transfer: Carefully transfer 5-day-old seedlings to the treatment plates. Ensure roots are straight and in contact with the agar.

  • Stimulation: Place the plates in the growth chamber but rotated 90° (so the roots are now horizontal).

  • Data Collection: After 24 hours, photograph the plates.

  • Analysis: Measure the angle of the root tip relative to the gravity vector.

    • Expected Result (Control): Roots bend ~90° (downwards).

    • Expected Result (CHPAA): Roots continue growing horizontally or bend minimally (<20°).

References

  • Parry, G., et al. (2001). "Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1."[3] The Plant Journal, 25(4), 399-406.

  • Lankova, M., et al. (2010). "Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells."[4] Journal of Experimental Botany, 61(13), 3589–3598.

  • Imhoff, V., et al. (2000). "Inhibitors of the carrier-mediated influx of auxin in suspension-cultured tobacco cells." Planta, 210(4), 580-588.

  • Dharmasiri, N., et al. (2005). "The F-box protein TIR1 is an auxin receptor." Nature, 435, 441–445.

Sources

Comparative

Assessing Cross-Reactivity in Immunoassays for Chlorotyrosine Metabolites

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Identity Crisis of Oxidative Biomarkers In the assessment of oxidative and nitrative stress, 3-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Identity Crisis of Oxidative Biomarkers

In the assessment of oxidative and nitrative stress, 3-chlorotyrosine (3-Cl-Tyr) and 3-nitrotyrosine (3-NO2-Tyr) serve as critical, distinct fingerprints of inflammatory pathways. 3-Cl-Tyr is the specific footprint of myeloperoxidase (MPO) activity—driven by hypochlorous acid (HOCl)—while 3-NO2-Tyr indicates peroxynitrite-mediated damage.

This guide objectively compares the performance of immunoassay platforms against mass spectrometry and provides a self-validating protocol for assessing cross-reactivity in your own laboratory.

Biological Context & Signaling Pathways[1]

To understand the cross-reactivity risk, one must visualize the parallel formation pathways. Both modifications target the same ortho-position on the tyrosine ring.

Tyrosine_Modification_Pathways Tyrosine L-Tyrosine (Protein Bound) HOCl Hypochlorous Acid (HOCl) Tyrosine->HOCl Target ONOO Peroxynitrite (ONOO-) Tyrosine->ONOO Target MPO Myeloperoxidase (MPO) MPO->HOCl Catalysis H2O2 H2O2 + Cl- H2O2->HOCl Substrate ClTyr 3-Chlorotyrosine (3-Cl-Tyr) Specific MPO Marker HOCl->ClTyr Chlorination NO2Tyr 3-Nitrotyrosine (3-NO2-Tyr) Nitrative Stress Marker ClTyr->NO2Tyr Structural Homology (Cross-Reactivity Risk) NO Nitric Oxide (NO) NO->ONOO Reaction O2 Superoxide (O2-) O2->ONOO Reaction ONOO->NO2Tyr Nitration

Figure 1: Parallel pathways of tyrosine modification. The structural similarity between the final products (3-Cl-Tyr and 3-NO2-Tyr) drives the cross-reactivity challenge in antibody recognition.

Technology Comparison: ELISA vs. LC-MS/MS

While ELISA is the workhorse of high-throughput screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for specificity.

Table 1: Performance Matrix
FeatureCompetitive ELISALC-MS/MS (Gold Standard)
Specificity Variable. Dependent on antibody clone. High risk of cross-reactivity with 3-NO2-Tyr.Absolute. Distinguishes analytes by mass-to-charge (m/z) ratio and fragmentation pattern.
Sensitivity (LOD) High (nM range). Good for trace detection in plasma/tissue.High (pg/mL range).[1] Comparable or superior to ELISA with proper enrichment.
Throughput High (96 samples/plate in <4 hours).Low to Medium (requires run time per sample + complex prep).
Sample Prep Minimal (Direct serum/plasma or simple lysis).Complex (Protein digestion, SPE extraction, derivatization often required).
Cost per Sample Low ($).[2]High (

$).
Primary Risk False Positives due to structural analogs.Matrix Effects (ion suppression) and instrument availability.

Expert Insight: Use ELISA for screening large cohorts (N > 100). Use LC-MS/MS to validate "hits" or when absolute quantification of the ratio between chlorination and nitration is required.

Assessing Cross-Reactivity: The "Trustworthiness" Protocol

If you choose ELISA, you must validate the antibody's specificity in your specific matrix. Do not rely solely on the manufacturer's package insert.

The Challenge

Most commercial antibodies are raised against a modified carrier protein (e.g., 3-Cl-Tyr-KLH). The antibody may recognize the "linker" chemistry or the unmodified tyrosine if the affinity maturation was insufficient.

Validation Workflow: Competitive Inhibition Assay

This protocol determines if your antibody can distinguish 3-Cl-Tyr from 3-NO2-Tyr and unmodified L-Tyrosine.

Materials:

  • 3-Chlorotyrosine (Standard)[3][4][5]

  • 3-Nitrotyrosine (Interferent A)

  • L-Tyrosine (Interferent B)

  • ELISA Kit / Antibody of interest[6][7][8]

Protocol Steps:

  • Preparation: Prepare a fixed concentration of the antibody (at its EC50 concentration).

  • Inhibition Series: Prepare serial dilutions (0.1 nM to 10 µM) of the specific antigen (3-Cl-Tyr) and the potential interferents (3-NO2-Tyr, L-Tyr).

  • Pre-incubation: Incubate the antibody with these dilutions for 1 hour at Room Temperature (RT) before adding to the ELISA plate.

  • Capture: Transfer the mixtures to the ELISA plate coated with the capture antigen (3-Cl-Tyr-BSA).

  • Detection: Proceed with the standard ELISA protocol.

  • Analysis: Plot % Binding (B/B0) vs. Log[Concentration].

Acceptance Criteria:

  • 3-Cl-Tyr: Should show a classic sigmoidal inhibition curve.

  • Interferents: Should show a flat line (100% binding) or require >1000x higher concentration to achieve 50% inhibition.

Validation_Workflow Start Start Validation Step1 1. Determine EC50 of Antibody via Titration Start->Step1 Step2 2. Prepare Interferents (3-NO2-Tyr, L-Tyr) Serial Dilutions (0.1nM - 10µM) Step1->Step2 Step3 3. Pre-incubate Antibody with Interferents (1hr, RT) Step2->Step3 Step4 4. Transfer to Coated ELISA Plate Step3->Step4 Step5 5. Measure Absorbance & Calculate % Binding (B/B0) Step4->Step5 Decision Is Cross-Reactivity < 1%? Step5->Decision Pass PASS: Specific Assay Decision->Pass Yes Fail FAIL: Use LC-MS/MS Decision->Fail No

Figure 2: Step-by-step decision workflow for validating antibody specificity via Competitive Inhibition ELISA.

Comparative Data: Antibody Specificity

The following table summarizes specificity data from key commercial reagents and validation studies.

Target AnalyteAntibody TypeSource/CloneReported Cross-ReactivityNotes
3-Nitrotyrosine Rabbit PolyclonalSigma-Aldrich (Anti-Nitrotyrosine)< 1% with 3-Cl-Tyr, L-Tyr, Phospho-TyrExcellent specificity control; widely cited.
3-Nitrotyrosine Recombinant MonoclonalAbcam (Clone EPR27217-88)Negligible Recombinant generation ensures high batch-to-batch consistency.
3-Chlorotyrosine Rabbit PolyclonalHycult Biotech (pAb)Low (Correlates with MPO)Validated for IHC/ELISA. Specificity relies on affinity purification against the adduct.
3-Chlorotyrosine MonoclonalVariousVariable Older clones often showed ~5-10% cross-reactivity with 3-NO2-Tyr.

Critical Note: "Negligible" cross-reactivity in a package insert usually means <0.1% or <1% at physiological concentrations. However, in pathological states (e.g., sepsis), 3-NO2-Tyr levels can spike, potentially interfering if the antibody selectivity is not robust.

Conclusion

For robust drug development and biomarker assessment:

  • Screening: Use validated competitive ELISA kits (e.g., Hycult, Abcam) for high-throughput screening of plasma/serum.

  • Validation: You must perform the Inhibition ELISA (Section 4) on your specific lot of antibody using 3-Nitrotyrosine as the negative control.

  • Confirmation: If you observe unexpected trends or borderline data, validate a subset of samples (10-20%) using LC-MS/MS . This "hybrid approach" balances cost, throughput, and scientific rigor.

References

  • Hycult Biotech. Chlorotyrosine, pAb - Product Data Sheet. Retrieved from [Link]

  • Gaut, J. P., et al. (2002). Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis.
  • Hazen, S. L., et al. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. Journal of Clinical Investigation. Retrieved from [Link]

  • Crow, J. P. (1999). Dichlorodihydrofluorescein and Dihydrorhodamine 123 are Sensitive Indicators of Peroxynitrite in Vitro: Implications for Intracellular Measurement. Nitric Oxide.[1][9]

Sources

Validation

A Guide to the Unambiguous Structural Confirmation of 2-(4-chloro-3-hydroxyphenyl)acetic acid using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the realm of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D NMR spectroscopy is a powerful initial tool, complex substitution patterns and subtle isomeric differences often necessitate more advanced techniques. This guide provides an in-depth comparison of 2D NMR methodologies for the structural elucidation of 2-(4-chloro-3-hydroxyphenyl)acetic acid, a compound whose isomeric possibilities highlight the limitations of 1D NMR alone and underscore the power of two-dimensional approaches.

The primary challenge in confirming the structure of 2-(4-chloro-3-hydroxyphenyl)acetic acid lies in definitively placing the chloro and hydroxyl substituents on the phenyl ring. While 1D ¹H NMR can suggest a 1,2,4-trisubstituted pattern, it often cannot unambiguously distinguish between the possible isomers. This guide will demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can provide the necessary through-bond correlation data to solve the structure with confidence.

Experimental Design & Methodology

A logical and systematic approach is key to successful structural elucidation. The following workflow outlines the steps from sample preparation to data interpretation.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Structure Confirmation prep Dissolve 5-25 mg of 2-(4-chloro-3-hydroxyphenyl)acetic acid in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) tube Transfer to a high-quality 5 mm NMR tube prep->tube cosy ¹H-¹H COSY prep->cosy hsqc ¹H-¹³C HSQC cosy->hsqc hmbc ¹H-¹³C HMBC hsqc->hmbc interp_cosy Identify proton-proton spin systems hmbc->interp_cosy interp_hsqc Assign protons to their directly attached carbons interp_cosy->interp_hsqc interp_hmbc Establish long-range connectivities to confirm substitution pattern interp_hsqc->interp_hmbc confirm Assemble fragments and confirm final structure interp_hmbc->confirm

Figure 1: A streamlined workflow for the structural confirmation of 2-(4-chloro-3-hydroxyphenyl)acetic acid using 2D NMR.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the synthesized 2-(4-chloro-3-hydroxyphenyl)acetic acid.[1] For larger molecules, a higher concentration may be necessary.[2]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6.[1][3] The choice of solvent is critical to avoid interfering signals and ensure sample solubility.[4]

  • If the sample contains any particulate matter, filter the solution before transferring it to the NMR tube to ensure a homogeneous magnetic field.[1][2]

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.[3] Ensure the sample height is between 40-50 mm for optimal shimming.[2][4]

2. NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or greater) to achieve optimal resolution.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[5][6][7] It is invaluable for delineating the proton spin systems within the molecule. The COSY-90 pulse sequence is a standard choice, offering good sensitivity.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached carbons.[8][9][10] It is a highly sensitive method for assigning protonated carbons.[8][9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[11][12][13] One-bond correlations are usually suppressed.[11][14] The HMBC experiment is crucial for connecting different spin systems and for identifying quaternary carbons.[12]

Data Interpretation and Structural Confirmation

The following tables summarize the expected 2D NMR correlations for 2-(4-chloro-3-hydroxyphenyl)acetic acid.

Table 1: Expected ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)Interpretation
H-2H-6³JHH coupling, confirming ortho relationship
H-5H-6³JHH coupling, confirming ortho relationship
H-αNoneMethylene protons are isolated

Table 2: Expected ¹H-¹³C HSQC Correlations

Proton (δ, ppm)Carbon (δ, ppm)Interpretation
H-2C-2Direct one-bond correlation
H-5C-5Direct one-bond correlation
H-6C-6Direct one-bond correlation
H-αC-αDirect one-bond correlation

Table 3: Key Expected ¹H-¹³C HMBC Correlations for Structural Confirmation

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)Interpretation
H-2C-4, C-6, C-αConfirms proximity to the chloro-substituted carbon (C-4), the adjacent CH (C-6), and the acetic acid side chain (C-α).
H-5C-1, C-3Confirms proximity to the side-chain bearing carbon (C-1) and the hydroxyl-substituted carbon (C-3).
H-6C-2, C-4Confirms proximity to the adjacent CH (C-2) and the chloro-substituted carbon (C-4).
H-αC-1, C-2, C-6, C=OCrucial correlations linking the side chain to the aromatic ring and the carbonyl group.
Visualizing the Key HMBC Correlations

The HMBC correlations are the final piece of the puzzle, allowing for the unambiguous assembly of the molecular structure.

G cluster_mol mol Structure of 2-(4-chloro-3-hydroxyphenyl)acetic acid with key HMBC correlations img_node H2 H-2 C4 C-4 H2->C4 C6 C-6 H2->C6 C_alpha C-α H2->C_alpha H5 H-5 C1 C-1 H5->C1 C3 C-3 H5->C3 H6 H-6 C2 C-2 H6->C2 H6->C4 H_alpha H-α H_alpha->C1 H_alpha->C2 H_alpha->C6 CO C=O H_alpha->CO C5 C-5

Figure 2: Key HMBC correlations confirming the connectivity of 2-(4-chloro-3-hydroxyphenyl)acetic acid. Dashed arrows indicate correlations from protons to carbons two or three bonds away.

Comparison with 1D NMR: The Decisive Advantage of 2D Techniques

While 1D ¹H and ¹³C NMR provide essential information about the types of protons and carbons present, their utility in this case is limited. The aromatic region of the ¹H NMR spectrum would likely show a complex multiplet pattern, and while the coupling constants could hint at the substitution pattern, they would not be definitive. Similarly, the ¹³C NMR spectrum would show the correct number of carbon signals, but assigning the quaternary carbons (C-1, C-3, and C-4) would be challenging without further information.

The suite of 2D NMR experiments overcomes these limitations:

  • COSY definitively establishes the proton-proton connectivity within the aromatic ring, confirming the 1,2,4-trisubstitution pattern.

  • HSQC unambiguously links each proton to its directly attached carbon, simplifying the assignment of the protonated carbons.

  • HMBC is the most powerful tool in this analysis, as it provides the long-range connectivity information necessary to place the substituents and the acetic acid side chain correctly. The correlations from the aromatic protons to the quaternary carbons are particularly informative.

Conclusion

The structural confirmation of 2-(4-chloro-3-hydroxyphenyl)acetic acid serves as an excellent case study for the power and necessity of 2D NMR spectroscopy in modern chemical research. While 1D NMR is an indispensable first step, the unambiguous elucidation of complex structures, particularly those with isomeric possibilities, relies on the detailed connectivity information provided by experiments like COSY, HSQC, and HMBC. By employing a systematic workflow and carefully interpreting the resulting correlation data, researchers can confidently and accurately determine the structure of their target molecules, ensuring the integrity and validity of their scientific findings.

References

  • Small molecule NMR sample preparation. (2023, August 29). Georgia State University. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). CEITEC. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymer Science. [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

  • COSY - NMR Core Facility. Columbia University. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

  • HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • HMBC. (2024, November 12). Chemistry LibreTexts. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. [Link]

  • Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. (2024, December 5). JoVE. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

Sources

Comparative

A Comprehensive Literature Review of 3-chloro-4-hydroxyphenylacetic Acid's Biological Effects: A Comparative Guide for Researchers

A Senior Application Scientist's In-Depth Technical Guide Authored by: Gemini AI Abstract 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic organic compound of significant interest due to its multifac...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Authored by: Gemini AI

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic organic compound of significant interest due to its multifaceted biological activities. It is recognized primarily as a plant auxin influx inhibitor and is also a major chlorinated metabolite of chlorotyrosine in mammals, linking it to inflammatory processes.[1][2][3] This guide provides a comprehensive analysis of the known biological effects of CHPAA, offering a comparative perspective against other relevant compounds. We will delve into its role in plant physiology, explore its potential as a biomarker for myeloperoxidase activity in inflammatory diseases, and critically evaluate the current, albeit limited, evidence for its direct pharmacological effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this intriguing molecule.

Introduction: The Dual Identity of a Halogenated Phenolic Acid

3-Chloro-4-hydroxyphenylacetic acid (CHPAA), a derivative of 4-hydroxyphenylacetic acid, occupies a unique position at the intersection of plant biology and mammalian pathophysiology. In the realm of botany, it is a well-documented inhibitor of auxin influx, a crucial process for plant growth and development.[4][5][6][7] In mammalian systems, its significance stems from its origin as a product of myeloperoxidase (MPO)-catalyzed chlorination of tyrosine, a process implicated in a variety of inflammatory diseases.[1][3] This guide will dissect these dual roles, providing a critical comparison with other molecules in its class and outlining the experimental methodologies used to elucidate its functions.

Comparative Analysis of Biological Activities

Plant Auxin Influx Inhibition: A Comparative Study with Naphthoxyacetic Acid Derivatives

The regulation of auxin transport is fundamental to numerous aspects of plant life. CHPAA has been identified as a selective inhibitor of auxin influx, the process by which the plant hormone auxin enters cells.[6] Its efficacy is often compared to other synthetic auxin transport inhibitors, most notably 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA).

Comparative Efficacy:

Experimental evidence suggests that while both CHPAA and 1-NOA disrupt root gravitropism, a process highly dependent on precise auxin distribution, 1-NOA is considered a more potent and potentially more useful research tool.[4] Studies in tobacco cell suspensions have shown that 1-NOA blocks the activities of both auxin influx and efflux carriers, whereas CHPAA and 2-NOA preferentially inhibit auxin influx at similar concentrations.[5][7] This distinction is critical for researchers aiming to dissect the specific contributions of influx versus efflux pathways in auxin-mediated processes. The ability of 1-NOA and CHPAA to phenocopy the agravitropic root-growth characteristics of aux1 mutant plants further solidifies their role as valuable probes for studying auxin influx.[4]

CompoundPrimary TargetPotencyNotes
3-Chloro-4-hydroxyphenylacetic acid (CHPAA) Auxin Influx Carrier (e.g., AUX1)ModeratePreferentially inhibits auxin influx. Exhibits some auxin-like activity at high concentrations.[4][5][7]
1-Naphthoxyacetic acid (1-NOA) Auxin Influx and Efflux CarriersHighBlocks both influx and efflux, making it a broader auxin transport inhibitor.[5][7]
2-Naphthoxyacetic acid (2-NOA) Auxin Influx CarrierLower than 1-NOAPreferentially inhibits auxin influx.[5][7]

Experimental Protocol: Root Gravitropism Assay in Arabidopsis thaliana

This protocol is a standard method to assess the effect of auxin influx inhibitors on plant development.

  • Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash seeds five times with sterile distilled water. Plate the seeds on Murashige and Skoog (MS) agar plates containing the desired concentrations of CHPAA, 1-NOA, or a vehicle control (e.g., DMSO).

  • Vernalization and Germination: Store the plates at 4°C for 48 hours in the dark to synchronize germination. Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Gravitropic Stimulation: After 4-5 days of vertical growth, rotate the plates by 90 degrees to induce a gravitropic response in the roots.

  • Data Acquisition and Analysis: Capture images of the roots at regular intervals (e.g., 0, 2, 4, 6, 8, and 12 hours) after reorientation. Measure the angle of root curvature relative to the new gravitational vector using image analysis software (e.g., ImageJ).

  • Interpretation: A delay or reduction in the root bending angle in the presence of the inhibitor compared to the control indicates disruption of auxin transport required for the gravitropic response.

A Mammalian Metabolite: The Link to Myeloperoxidase and Inflammation

In mammalian systems, CHPAA is recognized as a major chlorinated metabolite of chlorotyrosine.[1][3] This metabolic link is of high significance as the formation of 3-chlorotyrosine is a hallmark of protein damage mediated by the myeloperoxidase (MPO)-hypochlorous acid (HOCl) system during inflammation. MPO is an enzyme abundantly expressed in neutrophils and is a key player in the innate immune response. However, excessive MPO activity can lead to tissue damage. Therefore, the presence of CHPAA in biological fluids could serve as a potential biomarker for MPO-driven oxidative stress and inflammation.

Signaling Pathway: Formation of CHPAA in Inflammation

G Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes reaction of H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HOCl Cl Chloride Ions (Cl⁻) Cl->HOCl Chlorotyrosine 3-Chlorotyrosine HOCl->Chlorotyrosine reacts with Tyrosine Tyrosine Residues (in proteins) Tyrosine->Chlorotyrosine Metabolism Metabolic Processing Chlorotyrosine->Metabolism CHPAA 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA) Metabolism->CHPAA yields

Caption: Formation of CHPAA during inflammation.

Experimental Workflow: Quantification of CHPAA in Biological Samples by LC-MS/MS

The accurate quantification of CHPAA in biological matrices like plasma or urine is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

  • Sample Preparation:

    • To 500 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled version of CHPAA).

    • Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for CHPAA and its internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of CHPAA.

    • Quantify the amount of CHPAA in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Potential Anti-inflammatory and Analgesic Properties: An Area for Future Research

Several chemical suppliers suggest that CHPAA is explored for its potential anti-inflammatory and analgesic properties.[8] However, a thorough review of the scientific literature reveals a significant lack of published experimental data to substantiate these claims. While structurally related phenolic compounds have been investigated for such activities, direct evidence for CHPAA is currently missing. This represents a critical knowledge gap and a promising avenue for future research.

Hypothetical Mechanisms and Potential Experimental Approaches:

Should CHPAA possess anti-inflammatory properties, they could be mediated through several common pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2.

  • Modulation of Inflammatory Cytokine Production: It could potentially suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation.

Proposed In Vitro Anti-inflammatory Screening:

  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

  • Assays:

    • Nitric Oxide (NO) Production: Measure nitrite levels in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Quantification: Measure levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA.

    • COX-2 Expression: Analyze COX-2 protein levels by Western blotting.

Proposed In Vivo Analgesic Screening:

  • Animal Model: Swiss albino mice.

  • Assays:

    • Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. The number of abdominal constrictions (writhes) is counted after intraperitoneal injection of acetic acid.

    • Hot Plate Test: This test evaluates central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.

Synthesis and Physicochemical Properties

CHPAA can be synthesized through various routes, with one common method involving the reaction of 2-(3-chloro-4-hydroxyphenyl)acetic acid with methanol and sulfuric acid. It is typically an orange to tan powder with a melting point of 108-110 °C.

Toxicology and Safety Profile

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-chloro-4-hydroxyphenylacetic acid is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be observed when handling this compound.[9]

Conclusion and Future Directions

3-Chloro-4-hydroxyphenylacetic acid is a molecule with established biological activity in the plant kingdom as an auxin influx inhibitor. Its role as a mammalian metabolite of chlorotyrosine positions it as a promising biomarker candidate for inflammatory conditions characterized by high myeloperoxidase activity. However, its potential as a direct therapeutic agent with anti-inflammatory and analgesic properties remains largely speculative and requires rigorous experimental validation. Future research should focus on:

  • In-depth pharmacological studies to confirm or refute the purported anti-inflammatory and analgesic effects of CHPAA.

  • Clinical studies to correlate the levels of CHPAA in biological fluids with the severity and progression of inflammatory diseases.

  • Comparative toxicological studies to better understand its safety profile in comparison to other phenolic acids.

By addressing these key areas, the scientific community can fully elucidate the biological significance of 3-chloro-4-hydroxyphenylacetic acid and unlock its potential in both agricultural and biomedical applications.

References

  • 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534. PubChem. [Link]

  • Parry, G., et al. (2001). Novel Auxin Transport Inhibitors Phenocopy the Auxin Influx Carrier Mutation aux1. Plant Physiology, 126(4), 1591–1601. [Link]

  • Lankova, M., et al. (2010). Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. Journal of Experimental Botany, 61(13), 3589–3599. [Link]

  • Hoyerova, K., et al. (2018). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology, 10(11), a033878. [Link]

  • Petrášek, J., et al. (2010). Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. Journal of Experimental Botany, 61(13), 3589–3599. [Link]

  • 3-Chloro-4-hydroxyphenylacetic acid. Vareum. [Link]

  • Mani, A. R., et al. (2007). The metabolism and dechlorination of chlorotyrosine in vivo. The Journal of Biological Chemistry, 282(40), 29114–29121. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-chloro-3-hydroxyphenyl)acetic acid

Topic: Role: Senior Application Scientist Executive Safety Strategy: The "Why" Behind the Protocol As researchers, we often treat intermediate scaffolds like 2-(4-chloro-3-hydroxyphenyl)acetic acid as generic organic sol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Executive Safety Strategy: The "Why" Behind the Protocol

As researchers, we often treat intermediate scaffolds like 2-(4-chloro-3-hydroxyphenyl)acetic acid as generic organic solids. This is a safety blind spot. This compound is not just "an acid"; it is a halogenated phenolic acid .

The presence of the chlorine atom on the phenyl ring increases the lipophilicity (LogP) compared to non-halogenated analogs, potentially enhancing skin absorption. Simultaneously, the carboxylic acid moiety (likely pKa ~4.0–4.5) and the phenolic hydroxyl group create a dual-acidity profile. Upon contact with moisture (sweat, mucous membranes), this compound can hydrolyze or dissociate to cause immediate irritation or chemical burns.

Your primary risks are not systemic toxicity (though data is often limited), but rather:

  • Dust Inhalation: The solid state is often a fine crystalline powder that aerosolizes easily.

  • Ocular Damage: Acidic solids cause rapid protein denaturation in corneal tissue.

  • Contamination Tracking: The lipophilic nature allows it to adhere to surfaces and gloves, leading to secondary exposure.

PPE Matrix: The Layered Defense System

Do not rely on "standard lab PPE." Use this specific matrix designed for halogenated organic acids.

Protection Zone Minimum Requirement Advanced Protocol (High Quantity/Soln) Scientific Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Nitrile over Nitrile) or Silver Shield (for prolonged immersion)Nitrile offers excellent resistance to organic acids. Latex is permeable to phenolic compounds and should be avoided.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesSafety glasses leave gaps for airborne dust. Goggles seal the orbital area against acidic dust migration.
Respiratory Fume Hood (Face velocity: 80–100 fpm)N95/P100 Respirator (If hood work is impossible)Inhalation of acidic dust triggers H335 (Respiratory Irritation). Engineering controls (hood) are superior to masks.
Body Defense Lab Coat (Cotton/Poly blend), closed collarTyvek® Sleeves or ApronCotton binds dust; Tyvek repels it. Use sleeves if weighing large quantities to prevent wrist exposure.

Operational Workflow: Handling & Synthesis

This workflow minimizes static discharge (common with dry phenylacetic acids) and aerosolization.

Phase A: Weighing & Transfer
  • Static Control: Phenylacetic acid derivatives are prone to static charge. Use an anti-static gun or ionizer bar in the balance area.

  • The "Closed Transfer" Rule: Never transport an open weighing boat across the lab. Place the boat inside a secondary jar or cover it immediately after weighing.

Phase B: Solubilization
  • Solvent Order: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of the dry powder into the air.

  • Exothermic Check: While this specific isomer is not violently reactive, deprotonation (using bases like NaOH or Carbonates) will generate heat. Cool the receiving flask before adding base.

Phase C: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, the compound is often dissolved in organic solvents (MeOH/DCM). This solution is more transdermal than the solid. Change gloves immediately if a drop touches the glove surface.

Emergency Response & Spill Management

Scenario: You have spilled 5g of solid powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate 3-meter radius. Ensure the fume hood sash is open to maximize air exchange.

  • PPE Upgrade: Put on a fresh pair of double gloves and a P100 respirator if the dust is visible in the air.

  • Dry Clean-Up (Preferred): Do not wet the powder immediately (this creates a corrosive slurry). Use a scoop or stiff paper to lift the bulk solid.

  • Wet Decontamination: Once the bulk is removed, wipe the surface with a saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acid residues (look for bubbling). Follow with water and ethanol.

Disposal: The Compliance Trap

  • Waste Stream: Halogenated Organic Waste .

    • Why? The Chlorine atom (Cl) mandates segregation from non-halogenated solvents in many jurisdictions (EPA/EU regulations) to prevent the formation of dioxins during incineration.

  • Labeling: Clearly mark the tag with "Acidic" and "Halogenated."

Visualized Safety Logic

Diagram 1: The Protection Hierarchy

This diagram illustrates the decision-making flow for selecting controls based on the state of the chemical.

ProtectionHierarchy Start Handling 2-(4-chloro-3-hydroxyphenyl)acetic acid StateCheck Identify State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic/Aq) StateCheck->Solution DustRisk Risk: Dust Inhalation & Static Solid->DustRisk SplashRisk Risk: Splash & Skin Absorption Solution->SplashRisk ControlSolid Control: Fume Hood + Anti-Static Gun DustRisk->ControlSolid PPE_Solid PPE: Goggles + Nitrile ControlSolid->PPE_Solid ControlSoln Control: Secondary Containment SplashRisk->ControlSoln PPE_Soln PPE: Double Gloves (Splash Guard) ControlSoln->PPE_Soln

Caption: Decision tree for selecting engineering controls and PPE based on the physical state of the chemical.

Diagram 2: Spill Response Workflow

A specific protocol for cleaning up acidic, halogenated solids.

SpillResponse Spill Spill Event Assess Assess Volume & Location Spill->Assess DrySweep Dry Sweep (Avoid Water) Assess->DrySweep Isolate Area Neutralize Neutralize (Sat. NaHCO3) DrySweep->Neutralize Bulk Removed Disposal Bin: Halogenated Waste Neutralize->Disposal pH Check = 7

Caption: Step-by-step spill response emphasizing dry removal before neutralization to prevent spreading corrosive slurry.

References

  • PubChem. 2-(3-chloro-4-hydroxyphenyl)acetic acid (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Chlorophenylacetic acid derivatives. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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